SKF 81297 hydrobromide
Description
Properties
IUPAC Name |
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJGBMRNYUZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042604 | |
| Record name | SKF 81297 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-39-2 | |
| Record name | SKF-81297 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 81297 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-81297 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86RFQ3NSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of SKF 81297 Hydrobromide
For Immediate Release
Gaithersburg, MD – In a comprehensive examination of the dopamine D1 receptor agonist SKF 81297 hydrobromide, a new technical guide details the compound's intricate mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its biased agonism, downstream signaling cascades, and off-target effects, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
This compound is a potent and selective agonist for the dopamine D1-like receptor family, which primarily includes the D1 and D5 receptors. Its primary mechanism of action involves the activation of these G protein-coupled receptors (GPCRs), leading to the stimulation of downstream signaling pathways crucial for various physiological processes, including motor control, reward, and cognition.
Core Mechanism: Biased Agonism at the Dopamine D1 Receptor
SKF 81297 exhibits significant functional selectivity, or biased agonism, at the dopamine D1 receptor. This means it preferentially activates one downstream signaling pathway over another. Specifically, SKF 81297 is a potent agonist of the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, which in turn synthesizes cyclic adenosine monophosphate (cAMP). In contrast, it is a significantly less potent activator of the β-arrestin recruitment pathway.[1] This biased signaling is a key feature of SKF 81297's pharmacological profile.
The D1 receptor couples to both Gαs and Gαolf G-proteins to stimulate adenylyl cyclase.[2] Studies have shown that SKF 81297 is a full agonist for both Gαs and Gαolf engagement, with comparable efficacy to dopamine.
Quantitative Analysis of Receptor Binding and Functional Potency
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different signaling pathways.
| Receptor | Ligand | Ki (nM) | Species | Assay Type |
| Dopamine D1 | [³H]-SCH23390 | 15 | Human | Radioligand Binding |
| Dopamine D1 | [³H]-SCH23390 | 1.99 | Rat | Radioligand Binding |
| Dopamine D2 | [³H]-Raclopride | >1000 | Human | Radioligand Binding |
Table 1: Receptor Binding Affinity (Ki) of SKF 81297
| Pathway | EC50 (nM) | Emax (% of Dopamine or Control) | Cell Line |
| Gs-cAMP Accumulation | 4.7 | 100% | HEK293 |
| Gs-cAMP Accumulation | 1.4 | Not Reported | HEK293 |
| Gαs Engagement | 1.94 | 96.46% | Not Specified |
| Gαolf Engagement | 0.52 | 98.40% | Not Specified |
| β-arrestin 2 Recruitment | 360 | 100% | HEK293 |
| β-arrestin 2 Recruitment | 9500 | Not Reported | CHOK1 |
| β-arrestin Translocation | 1778 | Not Reported | HTLA |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of SKF 81297
Downstream Signaling Cascades
Activation of the D1 receptor by SKF 81297 initiates a cascade of intracellular events beyond cAMP production. One of the key downstream effectors is the Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.
ERK1/2 Phosphorylation
Studies have demonstrated that SKF 81297 induces the phosphorylation of ERK1 and ERK2 (p44 and p42 MAP kinase, respectively) in various brain regions, including the striatum and prefrontal cortex.[3][4] This effect is dependent on D1 receptor activation and can be blocked by D1 receptor antagonists. The activation of the ERK pathway is thought to play a role in the long-term effects of D1 receptor stimulation, including synaptic plasticity and gene expression.[5]
Off-Target Effects: Modulation of NMDA Receptors
Interestingly, recent research has revealed that SKF 81297 can directly modulate N-methyl-D-aspartate (NMDA) receptor currents independently of D1 receptor activation.[6][7] It has been shown to potentiate NMDA currents mediated by GluN2A and GluN2B subunits, while inhibiting currents from GluN2C and GluN2D-containing receptors.[6][7] This bidirectional modulation of NMDA receptors represents a significant off-target effect that should be considered when interpreting experimental results.
Experimental Protocols
This section provides a detailed overview of the methodologies used to characterize the mechanism of action of SKF 81297.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SKF 81297 for dopamine receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the target dopamine receptor (e.g., HEK293 cells) or from brain tissue.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of unlabeled SKF 81297.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of SKF 81297 that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of SKF 81297 in stimulating the Gs/adenylyl cyclase pathway.
Protocol:
-
Cell Culture: Cells expressing the dopamine D1 receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Stimulation: Cells are treated with varying concentrations of SKF 81297 for a defined period.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
Objective: To assess the ability of SKF 81297 to promote the interaction between the D1 receptor and β-arrestin.
Protocol:
-
Cell Line: A specialized cell line is used that co-expresses the D1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.
-
Stimulation: Cells are treated with varying concentrations of SKF 81297.
-
Recruitment and Signal Generation: Agonist binding induces the recruitment of β-arrestin to the receptor, bringing the two fusion protein fragments into close proximity. This allows for the reconstitution of the active enzyme or protein, generating a detectable signal (e.g., luminescence or fluorescence).
-
Detection: The signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of SKF 81297 on the phosphorylation of ERK1/2.
Protocol:
-
Cell or Tissue Treatment: Cells or animals are treated with SKF 81297 for a specific duration.
-
Protein Extraction: Proteins are extracted from the cells or brain tissue.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Signal Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the relative increase in phosphorylation.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with SKF 81297's mechanism of action.
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Dopamine D1 Receptor Selectivity of SKF 81297 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of the benzazepine derivative, SKF 81297 hydrobromide. A potent and widely utilized research tool, SKF 81297's pharmacological profile is critical for the accurate interpretation of experimental results in neuroscience and drug discovery. This document synthesizes available binding affinity and functional potency data, details common experimental methodologies, and illustrates key signaling pathways and workflows.
Core Data Presentation: Binding Affinity and Functional Potency
The selectivity of this compound is primarily defined by its high affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following tables summarize the quantitative data available from publicly accessible databases and scientific literature.
Table 1: Receptor Binding Affinity Profile of SKF 81297
This table presents the inhibitory constant (Ki) values of SKF 81297 at the human dopamine D1 receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Species | Radioligand | Source |
| Dopamine D1 | 1.9 | Rat | - | [1] |
| Dopamine D1 | 15 | Human | [³H]-SCH23390 | [2] |
| Dopamine D2 | 1,272 | - | - | [1] |
| Dopamine D3 | >10,000 | - | - | [1] |
| Serotonin 5-HT2A | 955 | - | - | [1] |
| Adrenergic α2 | 509 | - | - | [1] |
Data presented as Ki [nM], where a lower value indicates higher affinity.
Based on the available data, SKF 81297 exhibits a high degree of selectivity for the D1 receptor. The binding affinity for the D1 receptor is approximately 670-fold higher than for the D2 receptor and significantly greater than for the D3, 5-HT2A, and α2 adrenergic receptors.[1]
Table 2: Functional Potency of SKF 81297 at the Human Dopamine D1 Receptor
This table outlines the half-maximal effective concentration (EC50) of SKF 81297 in various functional assays, indicating its potency as a D1 receptor agonist.
| Assay Type | EC50 (nM) | Cellular System | Source |
| cAMP Accumulation | 4.7 | HEK293 cells | [2] |
| β-arrestin Recruitment | 360 | HEK293 cells | [2] |
| β-arrestin Translocation | 1778 | HTLA cells | [2] |
Data presented as EC50 [nM], where a lower value indicates higher potency.
The data demonstrates that SKF 81297 is a potent agonist for G-protein-mediated signaling, as evidenced by the low nanomolar EC50 value in the cAMP accumulation assay.[2] The higher EC50 values in β-arrestin recruitment and translocation assays suggest that SKF 81297 may exhibit functional selectivity, preferentially activating G-protein signaling pathways over β-arrestin-mediated pathways.
Key Signaling and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to determine selectivity, the following diagrams illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for assessing binding affinity.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity of SKF 81297.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like SKF 81297 by measuring its ability to displace a known radioligand from a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human dopamine D1 receptor) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for the D1 receptor) typically at a concentration close to its Kd value.
-
A range of concentrations of the unlabeled test compound (SKF 81297).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., 10 µM Butaclamol).
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis to generate a dose-response curve.
-
The concentration of SKF 81297 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist like SKF 81297 to stimulate the D1 receptor, which is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
A cell line stably expressing the dopamine D1 receptor (e.g., CHO-K1 or HEK293) is cultured under standard conditions.
-
The cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent the degradation of newly synthesized cAMP.
-
A range of concentrations of SKF 81297 is added to the wells.
-
The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.
3. Cell Lysis and cAMP Detection:
-
The stimulation is terminated by lysing the cells.
-
The intracellular cAMP concentration is then measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where fluorescently labeled cAMP competes with the sample cAMP for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or chemiluminescent substrate to quantify cAMP.
-
AlphaScreen: A bead-based immunoassay that generates a chemiluminescent signal.
-
4. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence intensity) is converted to cAMP concentrations based on a standard curve.
-
The data is then plotted against the logarithm of the agonist (SKF 81297) concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of SKF 81297 that produces 50% of the maximal response.
Conclusion
This compound is a highly selective and potent dopamine D1 receptor agonist. Its pharmacological profile, characterized by a significantly higher affinity and functional potency at the D1 receptor compared to other dopamine receptor subtypes and related GPCRs, makes it an invaluable tool for elucidating the physiological and pathological roles of D1 receptor signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers employing SKF 81297 in their studies. It is, however, important to note that at higher concentrations, off-target effects at other receptors, such as NMDA receptors, have been reported and should be considered in the interpretation of experimental outcomes.[3]
References
The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors). As a centrally active compound, it readily crosses the blood-brain barrier following systemic administration, making it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of the pharmacological properties, key research applications, and detailed experimental protocols for this compound, intended to facilitate its effective use in preclinical studies.
Pharmacological Profile
SKF 81297 is a high-efficacy agonist at D1-like receptors, demonstrating significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[1][2]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at various receptors, compiled from multiple studies.
| Receptor/Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference(s) |
| Dopamine D1 Receptor | Radioligand Binding ([3H]-SCH23390) | Human | 15 | - | [3] |
| Dopamine D1 Receptor | Radioligand Binding | Rat | 1.99 | - | [3] |
| Dopamine D1 Receptor | cAMP Accumulation (Gs-cAMP Glosensor) | Human | - | 4.7 | [3] |
| Dopamine D1 Receptor | β-arrestin Recruitment (Tango) | Human | - | 360 | [3] |
| Dopamine D5 Receptor | cAMP Accumulation (Gs-cAMP Glosensor) | Human | - | 1.4 | [3] |
| Dopamine D2 Receptor | Radioligand Binding | N/A | 1,272 | - | [2] |
| Dopamine D3 Receptor | Radioligand Binding | N/A | >10,000 | - | [2] |
| Serotonin 5-HT2A Receptor | Radioligand Binding | N/A | 955 | - | [2] |
| Adrenergic α2 Receptor | Radioligand Binding | N/A | 509 | - | [2] |
Core Research Applications
This compound is extensively used to investigate the role of D1 receptor signaling in various physiological and pathological processes.
Motor Function and Parkinson's Disease Models
A primary application of SKF 81297 is in the study of motor control, particularly in animal models of Parkinson's disease. In unilaterally 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodents and non-human primates, systemic administration of SKF 81297 induces contralateral rotations, a behavioral marker of dopamine receptor stimulation in the denervated striatum.[4][5] These studies are crucial for evaluating the potential of D1 receptor agonists as a therapeutic strategy for Parkinson's disease.
Learning, Memory, and Cognition
D1 receptors are highly expressed in the prefrontal cortex and hippocampus, brain regions critical for cognitive functions. SKF 81297 is used to probe the role of D1 receptor activation in learning, memory, and executive functions. For instance, it has been shown to modulate working memory and cognitive flexibility in various behavioral paradigms.
Interaction with the Glutamatergic System
There is a significant body of research focused on the interplay between dopamine D1 receptors and the glutamatergic system, particularly NMDA receptors. SKF 81297 has been shown to modulate NMDA receptor currents, an effect that can be both D1 receptor-dependent and -independent.[6][7] This interaction is thought to be a key mechanism underlying dopamine's role in synaptic plasticity. Some research indicates that SKF 81297 can potentiate NMDA receptor currents through GluN2A and GluN2B subunits, while inhibiting currents through GluN2C and GluN2D subunits, independent of D1 receptor activation.[6]
Seizure Activity
High doses of SKF 81297 have been shown to induce seizure activity in rodents. This effect is associated with the activation of the extracellular signal-regulated kinase (ERK) pathway in the hippocampus. This application allows for the investigation of the molecular mechanisms underlying dopamine-mediated neuronal hyperexcitability.
Signaling Pathways
The activation of D1-like receptors by SKF 81297 initiates several downstream signaling cascades. The canonical pathway involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and a subsequent increase in cAMP levels. cAMP, in turn, activates PKA, which phosphorylates a multitude of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1][2] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying PKA-mediated signaling.[2]
Another important signaling pathway engaged by SKF 81297 is the ERK pathway. D1 receptor activation can lead to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression. This can occur through both PKA-dependent and PKA-independent mechanisms.
The interaction between D1 and NMDA receptors is a critical area of investigation. This can occur through direct protein-protein interactions or be mediated by downstream signaling molecules.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the measurement of extracellular dopamine levels in the striatum of a freely moving rat following systemic administration of SKF 81297.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2mm membrane)
-
Syringe pump and liquid swivel
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.2-7.4
-
This compound
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 90-120 minute equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer SKF 81297 (e.g., 0.1-1.0 mg/kg, s.c. or i.p.).
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
-
Dopamine Analysis by HPLC-ED:
-
Analyze the dialysate samples using an HPLC-ED system.
-
A typical mobile phase consists of a phosphate/citrate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate).
-
The electrochemical detector potential is typically set at +0.65 V.
-
Quantify dopamine levels by comparing peak heights or areas to a standard curve.
-
Locomotor Activity Assessment
This protocol outlines the procedure for measuring changes in locomotor activity in rodents following SKF 81297 administration.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Locomotor activity chambers (e.g., clear Perspex chambers with infrared beams)[8]
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Place each animal in a locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside.
-
-
Drug Administration:
-
Remove the animals from the chambers and administer SKF 81297 (e.g., 0.1-3.0 mg/kg, i.p. or s.c.) or vehicle.
-
Immediately return the animals to the same chambers.
-
-
Data Acquisition:
-
Record locomotor activity (e.g., beam breaks, distance traveled) for 60-120 minutes post-injection.
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
-
In Vitro Electrophysiology in Brain Slices
This protocol describes the recording of neuronal activity in acute brain slices to study the effects of SKF 81297 on synaptic transmission and neuronal excitability.
Materials:
-
Rodent brain (e.g., prefrontal cortex, striatum, hippocampus)
-
Vibrating microtome (vibratome)
-
N-methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) for slicing[9]
-
Standard aCSF for recording
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Glass recording pipettes
-
This compound
Procedure:
-
Slice Preparation:
-
Rapidly dissect the brain in ice-cold, oxygenated NMDG- or sucrose-based aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 60 minutes.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the region of interest.
-
Establish a stable baseline recording for at least 10 minutes.
-
Bath-apply SKF 81297 (e.g., 1-10 µM) to the slice and record the changes in neuronal activity (e.g., synaptic currents, firing rate).
-
Western Blotting for pERK/ERK
This protocol details the measurement of ERK phosphorylation as an indicator of D1 receptor-mediated signaling.
Materials:
-
Brain tissue or cultured cells treated with SKF 81297
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane to remove the pERK antibodies.
-
Re-probe the membrane with the primary antibody against tERK to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound remains an indispensable pharmacological tool for elucidating the complex roles of dopamine D1 receptor signaling in the central nervous system. Its high selectivity and in vivo activity make it suitable for a wide range of research applications, from investigating fundamental synaptic mechanisms to exploring potential therapeutic avenues for neurological and psychiatric disorders. By providing detailed pharmacological data and experimental protocols, this guide aims to support researchers in the rigorous and effective use of SKF 81297 in their preclinical studies.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 10. benchchem.com [benchchem.com]
SKF 81297 Hydrobromide: A Technical Guide for the Selective D1 Dopamine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SKF 81297 hydrobromide, a potent and selective agonist for the D1-like dopamine receptors. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways to support its use in preclinical research and drug development.
Introduction
This compound is a classic and widely utilized pharmacological tool for investigating the role of the D1 dopamine receptor in various physiological and pathological processes.[1][2] As a benzazepine derivative, it exhibits high affinity and selectivity for the D1-like receptor family (D1 and D5 receptors), making it an invaluable agent for elucidating the downstream effects of D1 receptor activation.[3][4] The D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, where it modulates motor control, reward, motivation, and cognitive functions.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide | [1][3] |
| Molecular Formula | C₁₆H₁₆ClNO₂·HBr | [2][3] |
| Molecular Weight | 370.67 g/mol | [1][2] |
| CAS Number | 67287-39-2 | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [2] |
| Storage | Desiccate at +4°C. | [2] |
Quantitative Pharmacological Data
The selectivity of SKF 81297 for the D1-like receptors over other dopamine receptor subtypes is a key feature. The following table summarizes its binding affinity (Ki) and functional potency.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | D1-like | 1.9 nM | Radioligand Binding Assay | [3] |
| Functional Potency (IC₅₀) | D1-like | 825.4 ± 128.8 nM | Electrophysiology (Na+ current reduction) | [7] |
| Functional Potency (EC₅₀) | D1/D2 Heteromer | 147.6 ± 46.9 nM | Calcium Mobilization | [8] |
Note: Potency values can vary significantly depending on the specific assay, cell type, and experimental conditions used.
Mechanism of Action and Signaling Pathways
SKF 81297 acts as an agonist at the D1 dopamine receptor, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gαs or Gαolf), which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[5][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[9][10]
Activation of the D1 receptor can also lead to G-protein-independent signaling through the recruitment of β-arrestin, and can activate other G-proteins such as Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8][9][10]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of SKF 81297 for the D1 dopamine receptor.
Objective: To measure the displacement of a radiolabeled D1 antagonist by increasing concentrations of unlabeled SKF 81297.
Materials:
-
Cell membranes prepared from cells expressing the human D1 dopamine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-50 µg protein per well), and varying concentrations of SKF 81297.
-
Radioligand Addition: Add [³H]-SCH23390 at a concentration near its Kd (e.g., 0.2-0.5 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of SKF 81297. Fit the data to a one-site competition curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
cAMP Functional Assay (TR-FRET)
This protocol measures the ability of SKF 81297 to stimulate cAMP production, a functional readout of D1 receptor activation.[13]
Objective: To quantify the increase in intracellular cAMP levels in response to SKF 81297 treatment.
Materials:
-
CHO-K1 cells stably expressing the human D1 dopamine receptor.
-
Culture Medium: Ham's F-12K with 10% FBS.
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.
-
This compound.
-
TR-FRET cAMP assay kit (e.g., from Revvity).
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).
-
Compound Addition: Add various concentrations of SKF 81297 to the wells of the 384-well plate. Include a vehicle control for basal cAMP levels.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for agonist stimulation and cAMP production.
-
Lysis and Detection: Add the lysis buffer and TR-FRET reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog) as per the kit manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced. Plot the signal ratio against the log concentration of SKF 81297 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[13][14]
In Vivo Applications
SKF 81297 is centrally active following systemic administration and has been used in numerous in vivo studies to investigate the role of D1 receptors in behavior.[1][2] For instance, it has been shown to stimulate motor behavior in animal models of Parkinson's disease and to modulate cognitive functions.[4][15][16] Dosing in rodents typically ranges from 0.05 to 10 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[17][18][19]
Selectivity Considerations
While SKF 81297 is highly selective for D1-like receptors, it's important to note that at higher concentrations, it may exhibit activity at other receptors. Furthermore, some studies suggest that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation.[20][21] Therefore, it is crucial to use appropriate concentrations and include control experiments with selective antagonists (e.g., SCH23390 for D1 receptors) to confirm that the observed effects are indeed mediated by D1 receptor activation.[7]
Conclusion
This compound remains a cornerstone tool for researchers in neuroscience and pharmacology. Its well-characterized profile as a selective D1 receptor agonist, combined with its in vivo activity, makes it an essential compound for dissecting the complex roles of the D1 dopamine system in health and disease. This guide provides the foundational knowledge and protocols necessary for its effective use in a research setting.
References
- 1. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of dopamine D1 and D2 receptor agonists on environmental enrichment attenuated sucrose cue reactivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297 hydrobromide, chemically known as (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide, is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2][3] Since its development, it has become an invaluable pharmacological tool for elucidating the role of D1 receptor signaling in various physiological and pathological processes within the central nervous system. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and History
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide | [2] |
| Molecular Formula | C₁₆H₁₆ClNO₂.HBr | |
| Molecular Weight | 370.67 g/mol | |
| CAS Number | 67287-39-2 | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. |
Pharmacological Profile
Binding Affinity
This compound is characterized by its high affinity for the dopamine D1-like receptors. The following table summarizes its binding affinities (Ki) for various neurotransmitter receptors.
| Receptor | Ki (nM) | Species | Radioligand | Reference(s) |
| Dopamine D1 | 1.9 | Rat | [³H]-SCH 23390 | [3] |
| Dopamine D1 | 15 | Human | [³H]-SCH 23390 | [7] |
| Dopamine D5 | 15 | Human | Not Specified | [7] |
| Dopamine D2 | 1272 | Not Specified | Not Specified | [8] |
| Dopamine D3 | >10,000 | Not Specified | Not Specified | [8] |
| Serotonin 5-HT2A | 955 | Not Specified | Not Specified | [8] |
| Adrenergic α2 | 509 | Not Specified | Not Specified | [8] |
Functional Activity
SKF 81297 acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. The table below presents its functional potency (EC50) in various in vitro assays.
| Assay | EC50 (nM) | Cell Line | Measured Response | Reference(s) |
| cAMP Accumulation | 4.7 | HEK293 | Gs-cAMP Glosensor assay | [7] |
| β-arrestin Recruitment | 360 | HEK293 | PRESTO-Tango assay | [7] |
| β-arrestin Recruitment | 9500 | CHOK1 | Coelenterazine-based β-galactosidase reporter gene assay | [7] |
Signaling Pathways
Activation of the D1 receptor by SKF 81297 initiates a canonical signaling cascade involving the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
Caption: D1 Receptor Signaling Pathway activated by SKF 81297.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for SKF 81297 is not publicly available from its originators, the synthesis of related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines generally involves the cyclization of specific amino alcohols, followed by demethylation of methoxy precursors to yield the final benzazepine structure.[1]
A generalized workflow for the synthesis of such compounds is presented below.
Caption: Generalized Synthesis Workflow for Benzazepines.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the human or rat D1 receptor.
-
[³H]-SCH 23390 (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., unlabeled SCH 23390 at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of SKF 81297.
-
In a 96-well plate, combine the cell membranes, [³H]-SCH 23390, and either buffer, SKF 81297, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of SKF 81297 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional agonist activity of SKF 81297 at the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well microplates.
Procedure:
-
Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of SKF 81297.
-
Remove the culture medium and add the SKF 81297 dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of SKF 81297 to generate a dose-response curve and determine the EC50 value.
In Vivo Behavioral Assessment: Locomotor Activity
Objective: To assess the effect of SKF 81297 on spontaneous locomotor activity in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
This compound dissolved in saline.
-
Vehicle control (saline).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Habituate the animals to the activity chambers for at least 30 minutes on the day before the experiment.
-
On the test day, administer SKF 81297 (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle to the animals.
-
Immediately place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-dependent effects of SKF 81297 on locomotor activity.
Conclusion
This compound remains a cornerstone in dopamine receptor research. Its high affinity and selectivity for the D1-like receptors, coupled with its central activity, have enabled significant advancements in our understanding of the role of this receptor system in health and disease. This technical guide provides a comprehensive resource for researchers, summarizing its key properties and providing a framework for its application in various experimental paradigms. As research into the complexities of dopaminergic signaling continues, SKF 81297 will undoubtedly continue to be a vital tool for scientific discovery.
References
- 1. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Collection: Smith, Kline & French advertisements | Science History Institute [archives.sciencehistory.org]
- 5. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Signaling Pathway Activation of SKF 81297 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297 hydrobromide is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). Its activation of these G protein-coupled receptors (GPCRs) triggers a cascade of intracellular signaling events, making it a valuable tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by SKF 81297, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological properties.
Core Signaling Pathways
SKF 81297 primarily exerts its effects through the activation of dopamine D1-like receptors, which are canonically coupled to the Gs family of G proteins. However, its signaling profile is multifaceted, involving downstream effectors beyond the canonical pathway and exhibiting biased agonism.
Gs-cAMP-PKA Pathway
The principal signaling mechanism initiated by SKF 81297 at the D1 receptor is the activation of the Gs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, thereby modulating neuronal excitability, gene expression, and synaptic plasticity.
Figure 1: Canonical Gs-cAMP-PKA signaling pathway activated by SKF 81297.
Biased Agonism and β-Arrestin Recruitment
Interestingly, while SKF 81297 is a potent agonist for G protein-mediated signaling at the D1 receptor, it demonstrates biased agonism by failing to recruit β-arrestin.[1] This is in contrast to its activity at the D5 receptor, where it does promote β-arrestin recruitment.[1] This G protein bias at the D1 receptor means that SKF 81297 activates the initial signaling cascade without promoting receptor desensitization and internalization, processes typically mediated by β-arrestin. This property may contribute to its distinct pharmacological profile compared to other D1 agonists.
Figure 2: Biased agonism of SKF 81297 at the D1 receptor.
ERK Signaling Pathway Activation
SKF 81297 has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade.[2][3][4] This activation of the ERK pathway can influence long-term cellular processes such as gene expression and neuroplasticity. The precise mechanism of ERK activation by SKF 81297 is complex and may involve both PKA-dependent and independent pathways.
Modulation of NMDA Receptors
Evidence suggests that SKF 81297 can modulate the function of N-methyl-D-aspartate (NMDA) receptors, key players in excitatory neurotransmission.[5] This modulation appears to be independent of D1 receptor activation, indicating an off-target effect. SKF 81297 can potentiate NMDA receptor currents, which has significant implications for its effects on synaptic plasticity and neuronal function.
Quantitative Data
The following tables summarize the key quantitative pharmacological parameters of SKF 81297.
Table 1: Binding Affinity (Ki) of SKF 81297
| Receptor | Species | Ki (nM) | Reference |
| D1 | Human | 15 | [6] |
| D1 | Rat | 1.99 | [6] |
Table 2: Functional Potency (EC50) of SKF 81297 for cAMP Accumulation
| Receptor | Species | Cell Line | EC50 (nM) | Reference |
| D1 | Human | HEK293 | 4.7 | [7] |
| D5 | Human | HEK293 | 1.4 | [7] |
Table 3: Functional Potency (EC50) of SKF 81297 for β-Arrestin Recruitment
| Receptor | Species | Cell Line | Assay | EC50 (nM) | Reference |
| D1 | Human | HEK293 | PRESTO-Tango | 360 | [7] |
| D1 | Human | CHO-K1 | β-galactosidase reporter | 9500 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the signaling of SKF 81297.
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]-SCH 23390)
-
This compound
-
Non-specific competitor (e.g., unlabeled SCH 23390 or Butaclamol)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Filter mats (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of SKF 81297 to the experimental wells.
-
Add a high concentration of a non-specific competitor to the non-specific binding (NSB) wells.
-
Add assay buffer only to the total binding (TB) wells.
-
Add the radioligand at a concentration close to its Kd to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from TB.
-
Plot the percentage of specific binding against the logarithm of the SKF 81297 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: General workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (HTRF)
This protocol outlines a method to measure the potency (EC50) of SKF 81297 in stimulating cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9][10][11]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium and supplements
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound
-
Forskolin (for Gαi-coupled receptor assays, not typically needed for Gαs)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired cell density.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well white plate.
-
Prepare serial dilutions of SKF 81297 in stimulation buffer.
-
Add the SKF 81297 dilutions to the appropriate wells.
-
-
Stimulation:
-
Incubate the plate at 37°C for 30 minutes to allow for cAMP accumulation.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells.
-
Add the anti-cAMP cryptate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the SKF 81297 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay (PRESTO-Tango)
This protocol describes the PRESTO-Tango assay to assess the ability of SKF 81297 to induce β-arrestin recruitment to the D1 receptor.[5][12][13][14]
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein)
-
Plasmids encoding the D1 receptor-Tango construct
-
Transfection reagent
-
Cell culture medium and supplements
-
Poly-D-lysine coated 384-well white plates
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Plate HTLA cells in a suitable culture dish.
-
Transfect the cells with the D1 receptor-Tango plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for receptor expression.
-
-
Assay Plating:
-
Harvest the transfected cells and resuspend in assay medium.
-
Plate the cells in a poly-D-lysine coated 384-well white plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of SKF 81297.
-
Add the SKF 81297 dilutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 12-16 hours.
-
-
Luminescence Reading:
-
Add the luciferase assay reagent to all wells.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the SKF 81297 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the complexities of dopamine D1-like receptor signaling. Its potent and selective agonism at these receptors, coupled with its biased signaling profile at the D1 receptor, provides a unique avenue for investigating the distinct roles of G protein-dependent and independent pathways. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to effectively utilize SKF 81297 in their studies of dopaminergic systems and to explore its therapeutic potential.
References
- 1. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. youtube.com [youtube.com]
- 13. addgene.org [addgene.org]
- 14. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
The Dopamine D1/D5 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide to its Effects on Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SKF 81297 hydrobromide, a potent and selective dopamine D1-like receptor agonist, on intracellular cyclic adenosine monophosphate (cAMP) levels. This document outlines the underlying signaling pathways, detailed experimental protocols for measuring cAMP accumulation, and quantitative data on the dose-dependent effects of this compound.
Introduction
This compound is a widely utilized research tool for investigating the physiological and pathological roles of the dopamine D1 and D5 receptors. These Gs-coupled receptors are pivotal in numerous neuronal processes, and their activation initiates a signaling cascade that leads to the production of the second messenger, cAMP. Understanding the quantitative relationship between SKF 81297 concentration and cAMP levels is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.
D1/D5 Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of D1/D5 dopamine receptors by an agonist such as SKF 81297 involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This pathway is a cornerstone of Gs-coupled G-protein coupled receptor (GPCR) signaling.
Quantitative Effects of SKF 81297 on cAMP Levels
The potency and efficacy of SKF 81297 in stimulating cAMP production have been quantified in various in vitro systems. The most common experimental model utilizes Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human dopamine D1 receptor. The following tables summarize the dose-dependent effects of SKF 81297 on cAMP accumulation.
Table 1: Potency of SKF 81297 on Human D1 and D5 Receptors
| Receptor | Cell Line | Assay Method | Parameter | Value (nM) | Reference |
| Human D1 | HEK293 | Gs-cAMP Glosensor assay | EC50 | 4.7 | [1] |
| Human D5 | HEK293 | Gs-cAMP Glosensor assay | EC50 | 1.4 | [1] |
Table 2: Illustrative Dose-Response of SKF 81297 on cAMP Accumulation in D1-HEK293 Cells
| SKF 81297 Concentration (nM) | Normalized cAMP Response (% of Maximum) |
| 0.1 | ~5% |
| 1 | ~20% |
| 10 | ~60% |
| 100 | ~95% |
| 1000 | 100% |
Note: The data in Table 2 are synthesized from graphical representations in published literature for illustrative purposes and to demonstrate a typical dose-response relationship. The exact values can vary based on specific experimental conditions.
Experimental Protocols
The measurement of intracellular cAMP levels in response to GPCR activation is a fundamental technique in pharmacology. The GloSensor™ cAMP Assay is a widely used, sensitive, and non-lytic method for real-time monitoring of cAMP dynamics in living cells.
General Experimental Workflow
The following diagram illustrates the typical workflow for a GloSensor™ cAMP assay to determine the effect of a D1 receptor agonist.
Detailed Methodology: GloSensor™ cAMP Assay in D1-HEK293 Cells
This protocol is a detailed guide for measuring SKF 81297-induced cAMP accumulation in HEK293 cells stably expressing the human dopamine D1 receptor using the Promega GloSensor™ cAMP Assay.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
pGloSensor™-22F cAMP Plasmid (Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
White, clear-bottom 96-well cell culture plates
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent medium (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO or water)
-
Luminometer plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture D1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, transfect them with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24 hours post-transfection.
-
-
Cell Plating:
-
Harvest the transfected cells using a gentle dissociation reagent.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Plate the cells in a white, clear-bottom 96-well plate at a density of 20,000 to 50,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Assay Protocol:
-
Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared GloSensor™ cAMP Reagent to each well.
-
Equilibrate the plate at room temperature for 2 hours in the dark.
-
Prepare serial dilutions of this compound in CO2-independent medium. A typical concentration range would be from 1 pM to 10 µM.
-
Add 10 µL of each SKF 81297 dilution to the respective wells. For the basal control, add 10 µL of vehicle.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The raw luminescence units (RLU) are directly proportional to the intracellular cAMP concentration.
-
Normalize the data by expressing the RLU of each well as a percentage of the maximum response observed with the highest concentration of SKF 81297.
-
Plot the normalized response against the logarithm of the SKF 81297 concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
-
Logical Relationship of SKF 81297 in the cAMP Assay
The following diagram illustrates the logical relationship of SKF 81297 as an agonist within the context of the D1 receptor-mediated cAMP signaling pathway and its measurement.
Conclusion
This compound is a valuable pharmacological tool for probing the function of dopamine D1-like receptors. Its ability to potently and efficaciously increase intracellular cAMP levels provides a robust and measurable endpoint for studying D1/D5 receptor signaling. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. The use of sensitive and reliable methods like the GloSensor™ cAMP Assay allows for a detailed characterization of the pharmacological properties of compounds targeting these important receptors.
References
In Vitro Characterization of SKF 81297 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] As a classic tool compound, it has been extensively used in vitro and in vivo to probe the function of these receptors and their associated signaling pathways. This technical guide provides an in-depth overview of the in vitro characterization of SKF 81297, summarizing key quantitative data, detailing common experimental protocols, and illustrating the core signaling pathways it modulates. Recent findings also suggest potential D1 receptor-independent activities, which are crucial for the precise interpretation of experimental results.[3][4]
Data Presentation: Quantitative Profile of SKF 81297
The following tables summarize the key in vitro pharmacological parameters of SKF 81297, providing a quantitative basis for its activity and selectivity.
Table 1: Receptor Binding Affinity
| Target | Species | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| D1 Receptor | Human | HEK293 | [³H]-SCH23390 | Ki | 15 | [5] |
| D1-like Receptor | Rat | N/A | N/A | Ki | 745 | [6] |
Table 2: Functional Activity
| Assay | Target | Species | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation | D1 Receptor | Human | HEK293 | EC50 | 1.4 | [1] |
| cAMP Accumulation | D5 Receptor | Unknown | HEK293 | EC50 | 360 | [1] |
| β-arrestin Recruitment | D1 Receptor | Human | CHOK1 | EC50 | 9500 | [5] |
| Current Reduction | D1-like Receptor | N/A | Hippocampal Neurons | IC50 | 825.4 ± 128.8 | [6] |
Signaling Pathways
SKF 81297, through its agonism at D1-like receptors, activates several key intracellular signaling cascades. The canonical pathway involves Gαs/olf coupling, leading to cAMP production and subsequent activation of Protein Kinase A (PKA).[7][8] Additionally, SKF 81297 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and, in the context of D1-D2 receptor heteromers, can activate Gq/11 signaling.[9][10][11][12]
D1 Receptor-Gs/cAMP/PKA Signaling Pathway
Activation of the D1 receptor by SKF 81297 leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the conversion of ATP to cyclic AMP (cAMP).[7][13] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, thereby regulating gene expression.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
Unveiling the Dopaminergic Affinity of SKF 81297 Hydrobromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of SKF 81297 hydrobromide for dopamine receptors, targeted towards researchers, scientists, and professionals in the field of drug development. SKF 81297 is a potent and selective agonist for the D1-like dopamine receptor family, a critical target in the study and potential treatment of various neurological and psychiatric disorders.
Core Findings: High Affinity and Selectivity for D1-Like Receptors
This compound demonstrates a high binding affinity for the dopamine D1-like receptor, with a reported Ki value of 1.9 nM.[1] Its selectivity for the D1 receptor is underscored by significantly lower affinities for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable tool for elucidating the specific roles of the D1-like receptor system in brain function and disease.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound for various dopamine and other neurotransmitter receptors, as determined by radioligand binding assays.
| Receptor | Ki (nM) | Species/Cell Line | Radioligand | Reference |
| Dopamine D1 | 1.9 | Not Specified | Not Specified | [1] |
| Dopamine D1 | 15 | Human (HEK293 cells) | [3H]-SCH23390 | [2] |
| Dopamine D2 | 1,272 | Not Specified | Not Specified | [1] |
| Dopamine D3 | >10,000 | Not Specified | Not Specified | [1] |
| Dopamine D5 | 15 | Human | Not Specified | [2] |
| Serotonin 5-HT2A | 955 | Not Specified | Not Specified | [1] |
| Adrenergic α2 | 509 | Not Specified | Not Specified | [1] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) for SKF 81297 is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies.
Membrane Preparation
-
Source: Tissues or cells expressing the dopamine receptor of interest (e.g., HEK293 cells transfected with the human D1 receptor).
-
Procedure:
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
Competitive Binding Assay
-
Materials:
-
Prepared cell membranes
-
Radioligand (e.g., [3H]-SCH23390 for D1 receptors)
-
Unlabeled competitor (this compound)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis
-
Calculation:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of SKF 81297.
-
Plot the specific binding as a function of the log concentration of SKF 81297 to generate a competition curve.
-
Determine the IC50 value (the concentration of SKF 81297 that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Methodology and Signaling Pathway
To further clarify the experimental process and the biological context of SKF 81297 action, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Canonical D1 receptor signaling pathway activated by SKF 81297.
Functional Implications
As a D1-like receptor agonist, SKF 81297 is known to be centrally active following systemic administration.[3] Activation of D1 receptors is coupled to the Gs alpha subunit of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions. The selective activation of this pathway by SKF 81297 makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the D1 receptor system.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SKF 81297 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Compound Information
| Compound Name | This compound |
| Synonyms | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide |
| Molecular Formula | C₁₆H₁₆ClNO₂·HBr |
| Molecular Weight | 370.67 g/mol |
| CAS Number | 67287-39-2 |
| Mechanism of Action | Potent and selective dopamine D1-like receptor agonist.[1][2][3][4] |
| Storage | Desiccate at +4°C. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[1][2] |
In Vivo Administration Protocols
The following tables summarize established protocols for the in vivo administration of this compound in various animal models.
Table 1: Administration Protocols in Rodents
| Animal Model | Dosage Range | Administration Route | Vehicle | Reported Effects | Reference |
| Rats | 0.4 - 0.8 mg/kg | Subcutaneous (s.c.) | 0.9% Saline | Dose-related effects on locomotor activity.[5] | Nelson, Thur, & Cassaday, 2012; Pezze, Marshall, & Cassaday, 2015[5] |
| Mice | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Dose-related decrease in cocaine-induced locomotor activity.[6] | N/A |
| Mice | 0.5 - 5.0 mg/kg | Intraperitoneal (i.p.) | Not specified | Dose-dependently induced behavioral seizures at higher doses (≥ 2.5 mg/kg).[7] | N/A |
Table 2: Administration Protocols in Non-Human Primates
| Animal Model | Dosage Range | Administration Route | Vehicle | Reported Effects | Reference |
| Rhesus Monkeys (MPTP-lesioned) | 0.05 - 0.3 mg/kg | Intramuscular (i.m.) | Not specified | Stimulated motor behavior and induced rotational behavior.[1][2][8] | Vermeulen RJ, et al., 1993[1][8] |
Experimental Protocols
Preparation of Vehicle and this compound Solution
3.1.1. Saline-Based Vehicle
This is the simplest vehicle for subcutaneous or intraperitoneal injections.
-
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder directly in the sterile saline to the desired final concentration.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
3.1.2. Co-Solvent Vehicle for Improved Solubility
For higher concentrations or different administration routes, a co-solvent system may be necessary. The following are example protocols; researchers should optimize based on their specific needs.
-
Protocol 1: DMSO/PEG300/Tween-80/Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This vehicle can achieve a solubility of at least 2.5 mg/mL.[2]
-
-
Protocol 2: DMSO/SBE-β-CD/Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
In a sterile tube, add the components in the following order, mixing thoroughly:
-
10% DMSO (from the stock solution)
-
90% of the 20% SBE-β-CD in Saline solution
-
-
This vehicle can also achieve a solubility of at least 2.5 mg/mL.[2]
-
Administration Procedure (General Guidance)
The following diagram illustrates a general workflow for in vivo administration experiments.
Signaling Pathway
This compound is a selective agonist for the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the D1 receptor primarily stimulates the Gαs/olf pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Studies have also shown that D1 receptor activation can lead to the phosphorylation of ERK (extracellular signal-regulated kinase), which can then induce the expression of immediate early genes such as Zif268 and Arc/Arg3.1.[7] Additionally, some evidence suggests that SKF 81297 may modulate NMDA receptor currents independently of D1 receptors.[9]
The following diagram illustrates the primary signaling pathway of this compound.
Important Considerations
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model and experimental paradigm.
-
Behavioral Effects: Be aware that SKF 81297 can have significant effects on locomotor activity and, at higher doses, may induce seizures.[5][7] These effects should be considered when designing and interpreting behavioral experiments.
-
Off-Target Effects: While SKF 81297 is a selective D1 agonist, the possibility of off-target effects, such as the reported modulation of NMDA receptors, should be considered, especially at higher concentrations.[9]
-
Acclimation: Proper acclimation of animals to the experimental environment is essential to minimize stress-induced variability in the data.
-
Controls: Always include a vehicle-treated control group in your experimental design.
-
Ethical Considerations: All animal experiments must be conducted in accordance with relevant institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tocris.com [tocris.com]
- 4. thomassci.com [thomassci.com]
- 5. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 81297 Hydrobromide Administration in Rats
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptor, demonstrating central activity upon systemic administration in vivo.[1] These characteristics make it a valuable tool in neuroscience research for investigating the roles of D1 receptor signaling in various physiological and pathological processes, including motor control, reward, cognition, and neurological disorders like Parkinson's disease.[2][3] This document provides detailed protocols for the preparation and administration of this compound for injection in rats, intended for researchers, scientists, and drug development professionals.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide | |
| Molecular Formula | C₁₆H₁₆ClNO₂·HBr | |
| Molecular Weight | 370.67 g/mol | |
| Purity | ≥98% | |
| Appearance | Off-white to yellow solid | [3] |
| Storage | Desiccate at +4°C or -20°C for long-term storage.[4] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][5] |
Solubility Data
The solubility of this compound in various solvents is crucial for preparing appropriate formulations for in vivo studies. Table 2 summarizes the solubility data from multiple sources.
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 10 mM (3.71 mg/mL) | Requires gentle warming. | [1] |
| DMSO | 100 mM (37.07 mg/mL) to 120 mg/mL | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. | [3][6] |
| Ethanol | ~2 mg/mL | [3][4] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [4] |
| Saline (0.9% NaCl) | Used as a vehicle for injection. | SKF 81297 is dissolved directly in saline for some protocols. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Subcutaneous Injection
This protocol is suitable for studies where this compound can be directly dissolved in a saline vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Analytical balance
Procedure:
-
Calculate the required mass: Determine the total volume of the solution and the desired final concentration (e.g., in mg/mL) to calculate the mass of this compound needed. Always use the batch-specific molecular weight provided on the product vial for precise calculations.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Transfer the powder to a sterile vial. Add the required volume of sterile 0.9% saline.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied to aid dissolution, as SKF 81297 is soluble in water with gentle warming.[6]
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility before injection.
-
Storage: Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]
Example Dosing in Rats:
-
Doses: 0.4 mg/kg and 0.8 mg/kg.[7]
-
Administration: Subcutaneous (s.c.) injection, 15 minutes prior to the experimental procedure.[7]
-
Injection Volume: 1 ml/kg.[7]
Protocol 2: Preparation of this compound using DMSO and Saline for Injection
This protocol is recommended when higher concentrations are required or if direct dissolution in saline is difficult.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Sterile 0.9% sodium chloride (saline) solution or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Analytical balance
Procedure:
-
Prepare a stock solution in DMSO:
-
Dilution to final concentration:
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration.
-
In a sterile vial, add the required volume of the sterile saline or PBS vehicle.
-
While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution to prevent precipitation. The final concentration of DMSO in the injectate should be minimized (typically ≤10%).
-
-
Sterilization and Storage:
-
Filter the final solution through a 0.22 µm sterile filter.
-
Prepare fresh on the day of the experiment. Aqueous solutions containing DMSO are not recommended for storage.[4]
-
Signaling Pathway and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
SKF 81297 acts as an agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR).[8] The activation of the D1 receptor primarily stimulates the Gs/olf family of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][10] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][10] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplified phosphorylation state of numerous effector proteins that mediate the physiological responses to D1 receptor activation.[2][9]
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Administration
The following diagram outlines the general workflow for preparing and administering this compound to rats for behavioral or physiological studies.
Caption: Workflow for Rat Injection Preparation.
References
- 1. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: SKF 81297 Hydrobromide for Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF 81297 hydrobromide is a potent and selective full agonist for the dopamine D1-like receptors (D1 and D5). It is a valuable pharmacological tool for investigating the role of D1-like receptor activation in various central nervous system functions and disorders. These application notes provide a comprehensive overview of the use of this compound in rodent behavioral studies, including recommended dosages, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action
SKF 81297 acts as a full agonist at dopamine D1-like receptors. The activation of these Gs/olf-coupled receptors primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1] This signaling cascade can modulate neuronal excitability, gene expression, and synaptic plasticity.[1] Additionally, D1 receptor activation can influence other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like proliferation, differentiation, and survival.[2][3]
// Nodes SKF81297 [label="SKF 81297", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1R [label="Dopamine D1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαs/olf", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_pathway [label="ERK Signaling Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Cellular Effects\n(Neuronal Excitability, Gene Expression,\nSynaptic Plasticity)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; IonChannels [label="Ion Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SKF81297 -> D1R [label=" Binds to & Activates"]; D1R -> G_protein [label=" Activates"]; G_protein -> AC [label=" Stimulates"]; AC -> cAMP [label=" Produces"]; cAMP -> PKA [label=" Activates"]; PKA -> IonChannels [label=" Phosphorylates"]; PKA -> CREB [label=" Phosphorylates"]; D1R -> ERK_pathway [label=" Activates", style=dashed]; IonChannels -> Downstream; CREB -> Downstream; ERK_pathway -> Downstream; }
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF 81297.Data Presentation: Dosage Summary for Rodent Behavioral Studies
The following tables summarize the effective doses of this compound used in various behavioral paradigms in mice and rats. The route of administration is a critical factor, with intraperitoneal (i.p.) and subcutaneous (s.c.) injections being the most common.
Table 1: this compound Dosages for Locomotor Activity Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Mouse | i.p. | 1 - 10 mg/kg | Dose-related decrease in cocaine-induced locomotor activity. | [4] |
| Mouse | s.c. | 0.4 - 0.8 mg/kg | 0.8 mg/kg significantly enhanced locomotor activity. | [5] |
| Mouse | i.p. | 2.5 - 5.0 mg/kg | Induced behavioral seizures at these higher doses. | [2][3] |
| Mouse | Systemic | Not specified | Dose-dependent increase in locomotor activity in control animals. | [6] |
Table 2: this compound Dosages for Conditioned Place Preference (CPP) Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Microinjection (mPFC) | 0.1, 0.3, 1.0 µ g/side | The highest dose (1.0 µ g/side ) prevented stress-induced, but not cocaine-induced, reinstatement of CPP. | [7] |
| Rat | i.p. | Not specified | Has been shown to produce conditioned place preference. | [8] |
Table 3: this compound Dosages for Drug Discrimination Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | i.p. | 0.1 - 0.56 mg/kg | Partially substituted for cocaine, with maximal substitution around 49%. | [4] |
Table 4: this compound Dosages for Other Behavioral Studies
| Species | Behavioral Paradigm | Route of Administration | Dose Range | Observed Effect | Reference |
| Mouse | Reversal Learning | Not specified | 100 and 250 µg/kg impaired initial reversal learning. | [9] | |
| Rhesus Monkey | Motor Behavior (MPTP model) | i.m. | 0.05 - 0.3 mg/kg | Induced rotational behavior and stimulated use of the dominant hand. | [10] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
Objective: To evaluate the effect of SKF 81297 on spontaneous or drug-induced locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Swiss-Webster mice (or other appropriate strain)
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for injection
Procedure:
-
Habituation: Individually place mice in the activity chambers for a 30-60 minute habituation period to allow them to acclimate to the novel environment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. Doses of 0.4 mg/kg and 0.8 mg/kg have been shown to be effective.[5]
-
Administration: Administer the prepared SKF 81297 solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical injection volume is 1 ml/kg.[5]
-
Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity for a predefined period (e.g., 60 minutes).[5] Activity can be measured as total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of SKF 81297 with the vehicle control group.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Habituation [label="Habituation\n(30-60 min in open field)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Prep [label="Prepare SKF 81297\nand Vehicle Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Administer Drug/Vehicle\n(s.c. or i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Collection [label="Record Locomotor Activity\n(e.g., 60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data\n(e.g., ANOVA)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Habituation; Habituation -> Drug_Prep; Drug_Prep -> Injection; Injection -> Data_Collection; Data_Collection -> Data_Analysis; Data_Analysis -> End; }
Caption: Experimental Workflow for Locomotor Activity Assessment.Protocol 2: Conditioned Place Preference (CPP) in Rats
Objective: To assess the rewarding or aversive properties of SKF 81297 or its ability to modulate the reinforcing effects of other drugs.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Drug of abuse (e.g., cocaine)
-
Sprague-Dawley rats (or other appropriate strain)
-
CPP apparatus (a two-compartment box with distinct visual and tactile cues)
-
Syringes and needles for injection
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place each rat in the CPP apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning: This phase typically lasts for several days (e.g., 4-8 days).
-
On drug conditioning days, administer the drug of interest (e.g., cocaine at 12 mg/kg, i.p.) and confine the rat to one of the compartments (the initially non-preferred one) for a set duration (e.g., 30 minutes).[7]
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite compartment for the same duration.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test): The day after the last conditioning session, place the rat back in the CPP apparatus with free access to both compartments for 15 minutes, and record the time spent in each. An increase in time spent in the drug-paired compartment indicates a conditioned preference.
-
Extinction and Reinstatement (Optional):
-
Extinction: Repeatedly place the animals in the apparatus without any drug administration until the preference for the drug-paired side is no longer significant.
-
Reinstatement: To test the effect of SKF 81297 on reinstatement of drug-seeking behavior, a priming dose of the drug of abuse (e.g., cocaine at 5 mg/kg, i.p.) or a stressor can be administered before the test session.[7] For intracerebral studies, SKF 81297 can be microinjected into a specific brain region (e.g., medial prefrontal cortex) prior to the reinstatement test.[7]
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning tests using a paired t-test or ANOVA.
Protocol 3: Drug Discrimination in Rats
Objective: To determine if the subjective effects of SKF 81297 are similar to those of a known drug of abuse (e.g., cocaine).
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Training drug (e.g., cocaine)
-
Rats
-
Standard two-lever operant conditioning chambers
-
Food pellets for reinforcement
Procedure:
-
Training:
-
Train rats to press one lever ("drug lever") for a food reward after being injected with the training drug (e.g., 10 mg/kg cocaine, i.p.).[4]
-
Train the same rats to press a second lever ("saline lever") for a food reward after being injected with saline.
-
Training sessions are typically conducted daily until the rats reliably press the correct lever based on the injection they received. A fixed-ratio (e.g., FR20) schedule of reinforcement is often used.[4]
-
-
Substitution Test:
-
Once the rats have acquired the discrimination, test sessions are conducted.
-
Administer various doses of SKF 81297 (e.g., 0.1-0.56 mg/kg, i.p.) instead of cocaine or saline.[4]
-
Record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis: Plot a dose-response curve for SKF 81297 showing the percentage of drug-lever responding. If SKF 81297 produces a dose-dependent increase in responding on the drug lever, it is considered to have subjective effects similar to the training drug.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manipulation of dopamine d1-like receptor activation in the rat medial prefrontal cortex alters stress- and cocaine-induced reinstatement of conditioned place preference behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 81297 Hydrobromide in Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, particularly those involving the central nervous system. One of its primary applications is in the modulation of motor behavior, making it a key compound in locomotor activity assays. These assays are fundamental in preclinical research for assessing the effects of novel psychoactive compounds, studying motor disorders like Parkinson's disease, and evaluating the stimulant or depressant properties of drugs.
This document provides detailed application notes and protocols for the use of this compound in locomotor activity assays in rodents. It includes information on the mechanism of action, quantitative data from various studies, detailed experimental procedures, and visual representations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
SKF 81297 acts as a full agonist at dopamine D1 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gαs or Gαolf subunit. This coupling initiates a signaling cascade by activating adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which plays a crucial role in modulating neuronal excitability and synaptic plasticity.[4] The stimulation of D1 receptors and the subsequent signaling cascade are fundamental in regulating motor control, motivation, and cognitive functions.[3]
Dopamine D1 Receptor Signaling Pathway
References
- 1. Open field test for mice [protocols.io]
- 2. Methodological considerations for measuring spontaneous physical activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for SKF 81297 Hydrobromide in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5 subtypes).[1][2] In the context of Parkinson's disease (PD) research, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, SKF 81297 serves as a critical tool to investigate the role of the D1 receptor system in motor control, motivation, and the potential for therapeutic intervention. By stimulating the postsynaptic D1 receptors, SKF 81297 can mimic the effects of dopamine and elicit downstream signaling cascades, making it invaluable for studying the functional consequences of dopamine depletion and for evaluating novel therapeutic strategies aimed at the D1 receptor.
Mechanism of Action
SKF 81297 primarily exerts its effects by binding to and activating D1 and D5 dopamine receptors. These G-protein coupled receptors are coupled to the Gαs/olf subunit, which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplified and sustained phosphorylation state of numerous neuronal proteins involved in regulating neuronal excitability, gene expression, and synaptic plasticity.
It is important to note that while its primary action is on D1/D5 receptors, some studies have reported that SKF 81297 can also modulate NMDA receptor currents independently of D1 receptor activation. This off-target effect should be considered when interpreting experimental results.
Data Presentation
In Vivo Efficacy of SKF 81297 in Rodent Models of Parkinson's Disease
| Animal Model | Behavioral Assay | Drug/Dose | Vehicle | Key Findings |
| 6-OHDA-lesioned rats | Rotational Behavior | SKF 81297 (various doses) | Saline | Dose-dependent increase in contralateral rotations. |
| Reserpinized mice | Locomotor Activity | SKF 81297 (1, 3, 6 mg/kg) in combination with quinpirole (1 mg/kg) | Saline | Significant, dose-dependent stimulation of locomotor activity.[3] |
| Normal Mice | Locomotor Activity | SKF 81297 (1-10 mg/kg) | Saline | Dose-dependent decrease in cocaine-induced locomotor activity.[4] |
| Rats | Locomotor Activity | SKF 81297 (0.4 and 0.8 mg/kg, s.c.) | Saline (0.9% NaCl) | The 0.8 mg/kg dose significantly enhanced locomotor activity.[5] |
In Vivo Efficacy of SKF 81297 in Non-Human Primate Models of Parkinson's Disease
| Animal Model | Behavioral Assay | Drug/Dose | Vehicle | Key Findings |
| Unilateral MPTP-lesioned rhesus monkeys | Motor Behavior | SKF 81297 (0.05-0.3 mg/kg, i.m.) | Not specified | Induced rotational behavior away from the lesion and stimulated use of the dominant hand.[6] |
| Unilateral MPTP-lesioned rhesus monkeys | Motor Behavior | SKF 81297 (0.03 mg/kg and 0.3 mg/kg, i.m.) | Not specified | A behaviorally inactive dose of SKF 81297 (0.03 mg/kg) in combination with a D2 agonist induced significant motor stimulation.[7] |
In Vitro Effects of SKF 81297 on Cellular Signaling
| System | Assay | Drug/Dose | Key Findings |
| Mouse striatal slices | DARPP-32 Phosphorylation (Thr34) | SKF 81297 (10 µM) | Robust 12-fold increase in Thr34 phosphorylation in D1 receptor-expressing neurons. |
| Mouse striatal slices | DARPP-32 Phosphorylation (Thr75) | SKF 81297 (10 µM) | Significant decrease in Thr75 phosphorylation in D1 receptor-expressing neurons. |
| Mouse Dentate Gyrus | ERK Phosphorylation | SKF 81297 (0.5–5.0 mg/kg, i.p.) | Dose-dependent increase in the number of P-ERK positive neurons.[8] |
Signaling Pathways and Experimental Workflows
Caption: SKF 81297 Signaling Pathway.
Caption: Workflow for Rotational Behavior Assay.
Experimental Protocols
Protocol 1: Induction of Rotational Behavior in 6-OHDA-Lesioned Rats
This protocol details the procedure for assessing the motor effects of SKF 81297 in a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
I. Materials
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
0.9% sterile saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Hamilton syringe
-
This compound
-
Vehicle (0.9% sterile saline)
-
Automated rotometer system
-
Standard laboratory equipment (syringes, needles, etc.)
II. 6-OHDA Lesioning Procedure
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of 0.02% ascorbic acid in saline) immediately before use to prevent oxidation.
-
Perform a craniotomy to expose the skull over the medial forebrain bundle (MFB).
-
Inject 6-OHDA unilaterally into the MFB at predetermined stereotaxic coordinates.
-
Allow the animals to recover for at least 2-3 weeks before behavioral testing.
III. Behavioral Testing
-
Habituation: On the day of testing, allow the rats to habituate to the rotometer testing chambers for at least 30 minutes.
-
Drug Preparation: Dissolve this compound in 0.9% sterile saline to the desired concentrations.
-
Drug Administration: Administer SKF 81297 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the rat in the rotometer and record rotational behavior (full 360° turns) for a predefined period (e.g., 90 minutes). Automated systems can quantify both ipsilateral and contralateral rotations.
-
Data Analysis: Express the data as net contralateral turns per minute or total contralateral turns over the recording period.[9] Compare the effects of different doses of SKF 81297 to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis for Dopamine Release
This protocol outlines the measurement of extracellular dopamine levels in the striatum of freely moving rats following the administration of SKF 81297.
I. Materials
-
Rats with guide cannulae stereotaxically implanted above the striatum
-
Microdialysis probes
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vehicle (0.9% sterile saline)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
II. Microdialysis Procedure
-
aCSF Preparation: Prepare sterile aCSF containing: 145 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.25 mM ascorbic acid, 5.4 mM D-glucose, pH 7.2–7.4.[10] Filter the solution before use.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake rat. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] Allow the system to equilibrate for at least 1-2 hours to establish a stable dopamine baseline.
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Administer SKF 81297 or vehicle (s.c. or i.p.).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of SKF 81297 to the vehicle control.
Protocol 3: In Vitro cAMP Accumulation Assay in Primary Neuronal Cultures
This protocol describes the treatment of primary neuronal cultures with SKF 81297 and the subsequent measurement of intracellular cAMP levels.
I. Materials
-
Primary neuronal cultures (e.g., from rat striatum or cortex)
-
Neurobasal medium and supplements
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
II. Cell Culture and Treatment
-
Primary Neuron Culture: Isolate and culture primary neurons from embryonic or early postnatal rodents according to standard protocols.
-
Drug Preparation: Prepare a stock solution of SKF 81297 in a suitable solvent (e.g., sterile water or DMSO) and further dilute in culture medium to the desired final concentrations.
-
Cell Treatment:
-
Pre-incubate the neurons with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add SKF 81297 or vehicle to the culture medium and incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
III. cAMP Measurement
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Assay: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.
-
Data Analysis: Determine the concentration of cAMP in each sample using a standard curve. Normalize the cAMP levels to the protein concentration of the cell lysate. Compare the cAMP levels in SKF 81297-treated cells to vehicle-treated controls.
References
- 1. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (1447) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cognitive Enhancement with SKF 81297 Hydrobromide in Aged Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SKF 81297 hydrobromide, a selective dopamine D1 receptor full agonist, for cognitive enhancement in aged non-human primate models. The protocols and data presented are synthesized from peer-reviewed scientific literature and are intended to guide researchers in designing and conducting similar preclinical studies.
Introduction
Advancing age is often associated with a decline in cognitive functions, particularly those reliant on the prefrontal cortex (PFC), such as working memory.[1] This decline is linked to a reduction in dopamine levels in the PFC.[1] this compound has been investigated as a potential therapeutic agent to ameliorate these age-related cognitive deficits by acting as a full agonist at dopamine D1 receptors.[1] Studies in aged monkeys have demonstrated that SKF 81297 can improve spatial working memory performance, although its effects are dose-dependent.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cognitive performance in aged monkeys, as measured by the Delayed Response Task (DRT).
Table 1: Effect of SKF 81297 on Delayed Response Task Performance in Aged Monkeys
| Dosage of SKF 81297 (mg/kg) | Performance Change in Delayed Response Task | Reference |
| Low Doses | Improved performance | [1][2] |
| Higher Doses | Impaired or no effect on performance | [1][2] |
Table 2: Reversibility of SKF 81297 Effects with D1 Receptor Antagonist
| Pre-treatment | Effect on SKF 81297-induced Performance Changes | Reference |
| SCH 23390 (D1 antagonist) | Reversed both improvement and impairment | [1][2] |
Experimental Protocols
Subjects
-
Species: Rhesus monkeys (Macaca mulatta) are commonly used.[1][3]
-
Age: Aged monkeys (typically >20 years old) exhibiting cognitive deficits are the target population.[1]
Cognitive Assessment: Delayed Response Task (DRT)
The DRT is a classic task to assess spatial working memory, a function heavily dependent on the prefrontal cortex.[4][5][6]
Apparatus:
-
Wisconsin General Test Apparatus (WGTA) or a computerized touch-screen system.[4]
-
A board with two or more food wells.
-
Identical objects to cover the food wells.
-
An opaque screen to obscure the monkey's view during the delay period.
Procedure:
-
Sample Phase: The monkey observes as a food reward is placed in one of the food wells.[5][6]
-
Delay Phase: An opaque screen is lowered, blocking the monkey's view of the food wells for a specified duration (the delay). Delays can be varied to modulate task difficulty.[4][5]
-
Choice Phase: The screen is raised, and the monkey is allowed to choose one of the covered food wells.[5][6]
-
Reinforcement: A correct choice (displacing the cover of the baited well) is rewarded with the food item. An incorrect choice is not rewarded.
-
Inter-trial Interval: A brief period before the next trial begins.
Training:
-
Monkeys are first trained on the basic task with very short or no delays.
-
The delay period is gradually increased as the monkey's performance improves.[4]
Drug Administration
-
Compound: this compound.
-
Route of Administration: Intramuscular (i.m.) injection is a common route.[3]
-
Dosage: A range of doses should be tested to determine the optimal dose for cognitive enhancement, as effects are dose-dependent.[1][2] Based on existing literature, a starting range could be between 0.05 and 0.3 mg/kg.[3]
-
Timing: The drug is typically administered a set time before the cognitive testing session begins.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway in Cognitive Enhancement
SKF 81297, as a D1 receptor agonist, is believed to enhance cognitive function through the modulation of neuronal activity in the prefrontal cortex. The binding of SKF 81297 to the D1 receptor initiates a G-protein coupled signaling cascade. This can lead to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors, ultimately modulating neuronal excitability and synaptic plasticity.
Furthermore, there is evidence of significant crosstalk between dopamine D1 receptors and NMDA receptors, which are critical for learning and memory.[7][8][9][10][11] Activation of D1 receptors can potentiate NMDA receptor function, a mechanism that may underlie the cognitive-enhancing effects of D1 agonists.[7][8][9]
Caption: D1 Receptor Signaling Cascade.
Experimental Workflow for Assessing SKF 81297 in Aged Monkeys
The following diagram outlines a typical experimental workflow for evaluating the cognitive-enhancing effects of this compound.
Caption: Experimental Workflow Diagram.
Logical Relationship: Dose-Dependent Effects of SKF 81297
The relationship between the dose of SKF 81297 and its effect on cognitive performance can be visualized as an inverted U-shaped curve. This indicates that there is an optimal dose range for cognitive enhancement, and doses that are too low or too high are less effective or may even impair performance.
Caption: Dose-Response Curve Logic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 81297 Hydrobromide in Reversal Learning Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist, in reversal learning tasks.[1][2] This document outlines the mechanism of action, experimental design considerations, and step-by-step protocols for assessing the impact of this compound on cognitive flexibility.
Introduction
Reversal learning paradigms are crucial for studying cognitive flexibility, a process often impaired in various neuropsychiatric disorders.[3][4] These tasks require a subject to adapt their behavior when previously learned reward contingencies are reversed.[4][5] The dopamine D1 receptor is implicated in cognitive processes, and this compound serves as a key pharmacological tool to investigate its role in reversal learning.[3]
Mechanism of Action
SKF 81297 is a centrally active dopamine D1-like receptor agonist. Activation of the D1 receptor is known to modulate neural signaling, particularly in brain regions critical for learning and memory, such as the prefrontal cortex. It is important to note that while SKF 81297 is a selective D1 agonist, some research suggests it may also modulate NMDA receptor currents independently of D1 receptors, which should be a consideration in experimental design and data interpretation.[6]
Quantitative Data Summary
The effects of SKF 81297 on reversal learning can be dose-dependent and may vary based on the specific task and animal model. Below is a summary of findings from key studies.
| Animal Model | Doses Administered | Route | Key Findings in Reversal Learning | Reference |
| Mice | 100 µg/kg, 250 µg/kg | i.p. | Significantly impaired performance (fewer correct responses) during the initial session of reversal learning. No significant effect on visual discrimination. | [3] |
| Rats | 0.1 mg/kg, 0.25 mg/kg | s.c. | No significant overall effect on reversal learning in a valence-probe visual discrimination task. | [7] |
| Aged Monkeys | Dose-related | i.m. | Low doses improved working memory performance (a related cognitive function), while higher doses were impairing or had no effect. | [8] |
Experimental Protocols
The following are detailed protocols for conducting reversal learning tasks to evaluate the effects of this compound. These protocols are synthesized from established methodologies.[5][9][10]
Protocol 1: Probabilistic Reversal Learning Task for Rodents (Touchscreen Operant Chambers)
This protocol is adapted for mice or rats using automated touchscreen operant chambers, which offer high-throughput and precise stimulus control.
1. Apparatus
-
Operant conditioning chambers equipped with a touchscreen, a reward dispenser (e.g., for sucrose pellets), and a house light.[9]
-
Control software for presenting stimuli and recording responses.
2. Pre-training
-
Habituation: Acclimatize the animals to the operant chambers for 15-30 minutes daily for 2-3 days.
-
Initial Touch Training: Train the animals to touch a simple visual stimulus on the screen to receive a reward. This continues until they reliably touch the stimulus within a set time.
-
Must Touch: Introduce two visual stimuli. A touch to either stimulus results in a reward. This phase ensures the animals learn to respond to the presented stimuli.
-
Must Initiate: A central stimulus appears, which the animal must touch to start a trial. This is followed by the presentation of two choice stimuli.
3. Probabilistic Discrimination Learning
-
Task: On each trial, two distinct visual stimuli (e.g., a spider and a plane) are presented on the left and right sides of the screen (position counterbalanced). One stimulus is designated the "correct" stimulus (S+) and is associated with a higher probability of reward (e.g., 80% or 90%), while the other is the "incorrect" stimulus (S-) with a lower reward probability (e.g., 20% or 30%).[5]
-
Criterion: The animal must reach a performance criterion, for example, >70% correct choices over two consecutive sessions of a set number of trials (e.g., 100 trials).[5]
4. Drug Administration
-
Vehicle Control: Administer a vehicle solution (e.g., sterile saline) to the control group.
-
This compound: Dissolve this compound in the vehicle. Based on literature, doses between 0.1 mg/kg and 0.25 mg/kg can be used.[3][7] Administer the drug via the chosen route (e.g., subcutaneous or intraperitoneal injection) at a specific time before the behavioral session (e.g., 15-30 minutes).[11]
5. Reversal Learning
-
Contingency Switch: Once the discrimination criterion is met, the reward contingencies are reversed without any external cue to the animal. The former S+ becomes the S- and the former S- becomes the S+.
-
Data Collection: Key metrics to collect include:
-
Percentage of correct choices.
-
Perseverative errors (number of consecutive incorrect choices to the previously correct stimulus immediately following reversal).
-
Trials to reach the reversal criterion.
-
Response latencies.
-
Protocol 2: Spatial Reversal Learning Task for Rodents (T-maze or Y-maze)
This protocol utilizes a maze to assess spatial reversal learning.
1. Apparatus
-
A T-maze or Y-maze with a starting arm and two goal arms.
-
Food rewards placed in food wells at the end of the goal arms.
2. Pre-training
-
Habituation: Allow animals to freely explore the maze for several sessions.
-
Shaping: Guide the animals to the reward locations in the goal arms.
3. Initial Discrimination
-
Task: One goal arm is consistently baited with a food reward (the "correct" arm), while the other is never baited (the "incorrect" arm). The starting position of the animal can be varied to prevent reliance on egocentric strategies.
-
Criterion: The animal must reach a performance criterion, such as making the correct choice on 8 out of 10 consecutive trials.
4. Drug Administration
-
Administer vehicle or this compound as described in Protocol 1.
5. Reversal Learning
-
Contingency Switch: The location of the reward is switched to the previously incorrect arm.
-
Data Collection:
-
Number of correct and incorrect choices.
-
Number of trials to reach the reversal criterion.
-
Perseverative errors (repeated entries into the previously correct, now incorrect, arm).
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by an agonist like SKF 81297.
Experimental Workflow for a Probabilistic Reversal Learning Task
Caption: Workflow of a typical probabilistic reversal learning experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The neural basis of reversal learning: An updated perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique Features of Stimulus-Based Probabilistic Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Separating Probability and Reversal Learning in a Novel Probabilistic Reversal Learning Task for Mice [frontiersin.org]
- 11. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of SKF 81297 Hydrobromide on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). These receptors are predominantly coupled to Gαs/olf proteins, and their activation typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] D1-like receptor signaling plays a crucial role in regulating neuronal excitability, synaptic plasticity, and cognitive functions such as working memory.[2][3][4] Dysregulation of this system has been implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[3][5]
These application notes provide a comprehensive overview of the electrophysiological effects of SKF 81297 on neuronal firing, summarizing key quantitative data and detailing experimental protocols for researchers.
Data Presentation: Quantitative Effects of SKF 81297 on Neuronal Properties
The following tables summarize the quantitative effects of SKF 81297 on various neuronal parameters as reported in the scientific literature. These data provide a reference for expected outcomes when applying this D1-like receptor agonist in electrophysiological experiments.
Table 1: Effects of SKF 81297 on Firing Properties of Layer 5 Pyramidal Neurons in the Prefrontal Cortex
| Parameter | Concentration | Effect | Neuron Type | Reference |
| Action Potential Firing | 10 µM | Increase in number of action potentials | D1+ neurons | [6][7] |
| Membrane Potential (Vm) | 10 µM | Depolarization (2.5 ± 0.8 mV) | D1+ neurons | [6] |
| Input Resistance (Rin) | 10 µM | Increase (21 ± 5%) | D1+ neurons | [6] |
| Neuronal Excitability | 10 µM | Significant enhancement | Prepubertal rat PFC neurons | [8] |
| Post-burst Afterhyperpolarization (AHP) | 10 µM | Suppression | Prepubertal rat PFC neurons | [8] |
Table 2: Modulation of Synaptic Transmission and Currents by SKF 81297
| Parameter | Concentration | Effect | Preparation | Reference |
| NMDA Receptor Currents (steady-state) | 10 µM | Potentiation (19.8 ± 5.4%) | Acutely isolated PFC pyramidal neurons | [9] |
| NMDA EPSC Amplitude | 0.5 µM | Enhancement | Layer V PFC pyramidal neurons | [4] |
| non-NMDA EPSC Component | 10 µM | Slight reduction (10-15%) | Layer V PFC pyramidal neurons | [4] |
| Persistent Na+ Current (INaP) | 10 µM | Shift in activation to more negative potentials | Rat prefrontal cortical neurons | [10] |
| L-type Ca2+ Conductance | 1 µM | Enhancement | Neostriatal medium spiny neurons | [11] |
Note: Some studies have reported that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation, suggesting potential off-target effects that should be considered in experimental design and data interpretation.[12][13][14]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by the activation of D1-like dopamine receptors by agonists such as SKF 81297.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of SKF 81297 on neuronal firing using in vitro electrophysiology.
Experimental Protocols
The following are detailed protocols for key experiments to assess the electrophysiological effects of SKF 81297.
Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices
This protocol is designed to measure changes in the intrinsic firing properties of neurons in response to SKF 81297.
Materials:
-
This compound (e.g., Tocris, Cat. No. 0922)
-
Animal model (e.g., Sprague Dawley rat, P21-P35)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Sucrose-based cutting solution (ice-cold)
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution for patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Methodology:
-
Slice Preparation:
-
Anesthetize the animal in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate and dissect the brain, placing it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Prepare coronal or sagittal slices (e.g., 300-350 µm thick) of the brain region of interest (e.g., prefrontal cortex) using a vibratome.
-
Transfer slices to a holding chamber containing ACSF bubbled with carbogen and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 2-3 mL/min.
-
Identify pyramidal neurons in the desired layer (e.g., Layer V) using DIC optics.
-
Pull glass micropipettes (3-6 MΩ resistance) and fill with intracellular solution.
-
Approach a target neuron and establish a gigaseal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing frequency, input resistance, and other intrinsic properties.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
-
Pharmacological Application:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 10 µM) in ACSF.
-
Switch the perfusion to the ACSF containing SKF 81297.
-
Record the changes in neuronal activity for 10-15 minutes. Repeat the current step protocol to assess changes in firing properties.
-
-
Washout and Data Analysis:
-
Switch the perfusion back to control ACSF to wash out the drug and observe for recovery of baseline activity.
-
Analyze the recorded data to quantify changes in firing frequency, resting membrane potential, input resistance, and action potential characteristics.
-
Use appropriate statistical tests to compare the data before, during, and after drug application.
-
Protocol 2: Voltage-Clamp Analysis of SKF 81297 Effects on NMDA Receptor-Mediated Currents
This protocol is for isolating and measuring the modulation of NMDA receptor currents by SKF 81297.
Materials:
-
Same as Protocol 1, with the addition of:
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin or bicuculline to block GABAA receptors
-
CNQX or NBQX to block AMPA/kainate receptors
Methodology:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Isolation of NMDA Currents:
-
In the voltage-clamp configuration, hold the neuron at a positive potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
Perfuse the slice with ACSF containing TTX (e.g., 0.5 µM), a GABAA receptor antagonist (e.g., 100 µM picrotoxin), and an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX).
-
Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.
-
-
Data Acquisition:
-
Alternatively, for isolated NMDA currents independent of presynaptic effects, puff-apply NMDA (e.g., 1 mM) and glycine (e.g., 10 µM) onto the recorded neuron.[4]
-
Record the evoked or puff-applied NMDA receptor-mediated current.
-
Establish a stable baseline of NMDA currents for 5-10 minutes.
-
-
Pharmacological Application and Analysis:
-
Bath apply SKF 81297 (e.g., 10 µM) and continue to record the NMDA currents.
-
Observe for changes in the peak amplitude and steady-state component of the current.
-
Wash out the drug and analyze the percentage change in the NMDA current amplitude in the presence of SKF 81297 compared to baseline.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of D1-like dopamine receptors in modulating neuronal activity. The provided data and protocols offer a framework for designing and executing experiments to further elucidate the complex effects of this compound on the central nervous system. Researchers should be mindful of the specific neuronal population, brain region, and potential for off-target effects when interpreting their findings.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D1/D5 receptor modulation of excitatory synaptic inputs to layer V prefrontal cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D1 Receptor Modulation of Action Potential Firing in a Subpopulation of Layer 5 Pyramidal Neurons in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D1 Receptor Modulation of Action Potential Firing in a Subpopulation of Layer 5 Pyramidal Neurons in the Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 8. Contribution of Dopamine D1/5 Receptor Modulation of Post-Spike/Burst Afterhyperpolarization to Enhance Neuronal Excitability of Layer V Pyramidal Neurons in Prepubertal Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. jneurosci.org [jneurosci.org]
- 12. ovid.com [ovid.com]
- 13. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for SKF 81297 Hydrobromide in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5 receptors).[1] It is a valuable pharmacological tool for investigating dopaminergic signaling in the central nervous system. In primary neuronal cultures, SKF 81297 is frequently utilized to study neuronal development, synaptic plasticity, and the cellular mechanisms underlying various neurological and psychiatric disorders.[][3] Notably, beyond its canonical role as a D1 receptor agonist, SKF 81297 has been shown to modulate N-methyl-D-aspartate (NMDA) receptor currents in a D1 receptor-independent manner, adding a layer of complexity to its effects.[4][5]
These application notes provide a comprehensive overview of the in vitro use of this compound in primary neuronal cultures, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
SKF 81297 primarily acts as an agonist at D1-like dopamine receptors, which are Gs-protein coupled receptors.[] Activation of these receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal function.[6][7] A significant downstream effector of this pathway is the Extracellular signal-regulated kinase (ERK), which is involved in cell survival and plasticity.[][7]
In addition to this canonical pathway, SKF 81297 can directly modulate NMDA receptor function. It has been shown to potentiate NMDA receptor currents, particularly those containing GluN2A and GluN2B subunits, independently of D1 receptor activation.[4][5] This off-target effect is an important consideration when interpreting experimental results.
Data Presentation
The following tables summarize quantitative data regarding the application of this compound in primary neuronal cultures.
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability | Rat Primary Cortical Neurons | 20 µM | 48 hours | No significant change in cell viability observed in the context of Aβ42-induced toxicity. | [8] |
| Neurite Outgrowth | Rat Primary Cortical Neurons | Not specified | Not specified | C1q, a complement protein, was shown to increase neurite length on myelin, a known inhibitor of neurite outgrowth. While not directly testing SKF 81297, this study provides a relevant protocol for quantifying neurite outgrowth. | [9] |
| NMDA Receptor Modulation | Rat Primary Prefrontal Cortex Neurons | 0.5 µM | 10 minutes | Enhanced NMDA excitatory postsynaptic currents (EPSCs). | [10] |
| Rat Primary Prefrontal Cortex Neurons | 10 µM | Not specified | Enhanced postsynaptic NMDA currents. | [10] | |
| ERK Phosphorylation | Mouse Primary Striatal Neurons | 2.5 and 5.0 mg/kg (in vivo) | 15-30 minutes | Increased ERK phosphorylation in the dentate gyrus. | [11] |
| NR2B Expression | Rat Primary Prefrontal Cortex Neurons | 10 µM | Not specified | Significantly increased NR2B protein expression. | [3] |
| Electrophysiology | Lamprey Striatal Neurons | 10 µM | Not specified | Enhanced firing of depolarized neurons. | [12] |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of SKF 81297 in primary neurons.
Experimental Workflows
Caption: General experimental workflow for studying SKF 81297 effects.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
(Optional) For enhanced neuronal attachment, coat with 2 µg/mL laminin for at least 2 hours at 37°C before plating.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 rat pup brains in ice-cold dissection buffer (e.g., HBSS).
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.
-
Gently triturate the tissue using a fire-polished Pasteur pipette in DMEM containing 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Culture:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell density using a hemocytometer.
-
Plate neurons at the desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days.
-
Western Blot for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) in primary neuronal cultures following treatment with SKF 81297.
Materials:
-
Primary neuronal cultures in 6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat primary neurons with the desired concentrations of SKF 81297 for the appropriate duration (e.g., 15-30 minutes).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run at 100-120V.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify band intensities using densitometry software.
-
Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol provides a general framework for whole-cell patch-clamp recordings to measure NMDA receptor currents in primary neurons.
Materials:
-
Primary neuronal cultures on coverslips
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.25 with CsOH.
-
NMDA
-
Glycine
-
This compound
Procedure:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Position the patch pipette over a neuron using a micromanipulator.
-
-
Whole-Cell Recording:
-
Apply gentle positive pressure to the pipette and approach the neuron.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke NMDA receptor-mediated currents.
-
Record baseline currents.
-
Perfuse the bath with aCSF containing SKF 81297 at the desired concentration.
-
Record NMDA receptor currents in the presence of SKF 81297.
-
Wash out the drug and record recovery currents.
-
-
Analysis:
-
Measure the peak amplitude and other kinetic properties of the NMDA receptor currents before, during, and after SKF 81297 application.
-
Analyze the data to determine the effect of SKF 81297 on NMDA receptor function.
-
Conclusion
This compound is a versatile tool for studying dopaminergic signaling in primary neuronal cultures. Its well-characterized D1 receptor agonist activity, coupled with its more recently discovered D1-independent effects on NMDA receptors, provides a rich area for investigation. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of dopamine signaling in neuronal function and disease. It is crucial for researchers to consider both the canonical and non-canonical actions of this compound when interpreting their findings.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement Protein C1q Modulates Neurite Outgrowth In Vitro and Spinal Cord Axon Regeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dissolving SKF 81297 Hydrobromide in DMSO: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of SKF 81297 hydrobromide in dimethyl sulfoxide (DMSO) for use in experimental settings. This compound is a potent and selective dopamine D1-like receptor agonist, and understanding its solubility and handling is critical for reproducible and accurate experimental outcomes. This guide includes detailed solubility data, a step-by-step protocol for preparing stock solutions, and information on the storage and stability of these solutions. Additionally, a diagram of the canonical signaling pathway activated by SKF 81297 is provided to contextualize its mechanism of action.
Introduction
SKF 81297 is a widely used pharmacological tool for investigating the roles of the D1 and D5 dopamine receptors in various physiological and pathological processes.[1] As a D1-like receptor agonist, it is centrally active following systemic administration and has been employed in numerous in vitro and in vivo studies.[1] Proper preparation of this compound solutions is the foundational step for any experiment. DMSO is a common solvent for this compound due to its high solubilizing capacity. This document outlines the best practices for dissolving this compound in DMSO to ensure solution integrity and experimental success.
Solubility Data
This compound exhibits excellent solubility in DMSO. The following tables summarize the quantitative solubility data from various suppliers. It is important to note that the molecular weight of this compound is approximately 370.67 g/mol ; however, batch-specific molecular weights may vary and should be consulted from the certificate of analysis for the most accurate solution preparation.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM [1][2] | ~20 - 37.07 mg/mL [3][4] | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[4] Ultrasonic treatment may be required.[4] |
| Water | 10 mM[1][2] | ~3.71 mg/mL | Requires gentle warming to dissolve.[1] |
| Ethanol | ~2 mg/mL[3][4] | ~5.40 mM[4] | |
| Dimethylformamide (DMF) | ≥ 20 mg/mL[3][4] | ~53.96 mM[4] |
Table 2: Preparation of this compound Stock Solutions in DMSO
This table provides the required mass of this compound (based on a molecular weight of 370.67 g/mol ) to prepare various concentrations of stock solutions in DMSO.
| Desired Stock Concentration | Volume of DMSO | Mass of this compound |
| 10 mM | 1 mL | 3.71 mg |
| 20 mM | 1 mL | 7.41 mg |
| 50 mM | 1 mL | 18.53 mg |
| 100 mM | 1 mL | 37.07 mg |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO (newly opened vial recommended)[4]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-dissolution Preparations:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and dry.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube. For 1 mL of a 100 mM solution, weigh 37.07 mg.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound. For a 100 mM solution, this would be 1 mL.
-
-
Dissolution:
-
Final Checks and Aliquoting:
-
Once the solid is fully dissolved, the solution should be clear.
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Storage and Stability:
-
Store the DMSO stock solution at -20°C or -80°C for long-term storage.[4]
-
When stored at -20°C, the solution is stable for at least 1 month.[4]
-
For storage at -80°C, the solution can be stable for up to 6 months.[4]
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Signaling Pathway
SKF 81297 acts as an agonist at D1-like dopamine receptors (D1 and D5), which are G-protein coupled receptors (GPCRs) primarily coupled to the Gαs/olf G-protein.[5] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins, including the transcription factor CREB and the MAP kinase pathway component ERK.[5][6] This signaling cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[5][7]
Caption: SKF 81297 signaling pathway.
Conclusion
The successful use of this compound in research is contingent upon its proper dissolution and handling. By following the detailed protocol and considering the solubility data presented in this application note, researchers can prepare stable and accurate stock solutions in DMSO. This will facilitate reliable and reproducible experimental results in the investigation of D1-like receptor function.
References
- 1. This compound | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | CAS:67287-39-2 | D1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SKF 81297 hydrobromide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for SKF 81297 hydrobromide. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in several common laboratory solvents. Its solubility is highest in dimethyl sulfoxide (DMSO), followed by dimethylformamide (DMF). It has limited solubility in water and ethanol. For aqueous buffers, it is sparingly soluble and requires a co-solvent like DMSO for initial dissolution.[1][2][3][4]
Q2: I am seeing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What should I do?
A2: This is a common issue due to the lower solubility of this compound in aqueous solutions. To avoid precipitation, it is recommended to first dissolve the compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer of choice. Ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining solubility. For maximum solubility in aqueous buffers, after initial dissolution in DMSO, the subsequent dilution with the aqueous buffer should be done gradually while mixing.[4]
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle warming can aid in the dissolution of this compound, particularly in water.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: Is sonication helpful for dissolving this compound?
A4: Yes, sonication can be used to aid in the dissolution of this compound, especially when preparing solutions in DMSO.[2][5]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2][5] It is recommended to prepare and use solutions on the same day if possible.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in water at the desired concentration. | This compound has limited solubility in water (approximately 10 mM).[1][3] | - Attempt to dissolve at a lower concentration. - Use gentle warming to aid dissolution.[1] - For higher concentrations, consider using DMSO as the primary solvent. |
| Precipitation occurs upon adding the compound to a cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound's solubility limit in the medium is exceeded. | - Prepare a highly concentrated stock solution in DMSO. - Add the stock solution to the medium with vigorous stirring to ensure rapid and even distribution. - Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
| Inconsistent experimental results. | This could be due to incomplete dissolution, precipitation of the compound in the experimental setup, or degradation of the stock solution. | - Visually inspect your solution for any undissolved particles or precipitates before use. - Prepare fresh working solutions for each experiment from a properly stored stock. - Consider using a formulation with co-solvents for in vivo studies to improve bioavailability and stability.[2] |
| Hygroscopic nature of DMSO affecting solubility. | DMSO is hygroscopic and can absorb moisture, which can negatively impact the solubility of this compound.[2][5] | - Use newly opened or properly stored anhydrous DMSO to prepare your stock solutions.[2][5] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that these values are approximate and may vary slightly between different batches of the compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 37.07 - 120 | 100 - 323.74 | Ultrasonic assistance may be needed.[2][5][7] Hygroscopic DMSO can impact solubility.[2][5] |
| Water | 3.71 | 10 | Gentle warming can aid dissolution.[1][3][7] |
| Ethanol | ≥ 2 | ≥ 5.40 | [2][4] |
| DMF | ≥ 20 | ≥ 53.96 | [2][4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3 | ≥ 8.09 | A clear solution for in vivo use.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3 | ≥ 8.09 | A clear solution for in vivo use.[2] |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 | - | Sparingly soluble.[4] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. Always use the batch-specific molecular weight found on the vial label or Certificate of Analysis for precise calculations.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to facilitate complete dissolution.[2][5]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5]
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thawing: Thaw a frozen aliquot of the 100 mM DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. It is crucial to add the DMSO stock directly to the aqueous solution with gentle mixing to avoid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below the threshold for cellular toxicity (generally less than 0.5%).
-
Usage: Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol yields a clear solution of ≥ 3 mg/mL.[2]
-
Prepare a 30 mg/mL stock solution in DMSO.
-
For a 1 mL working solution:
-
Take 100 µL of the 30 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Administration: It is recommended to use this freshly prepared solution on the same day.[2]
Signaling Pathways and Experimental Workflows
This compound is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5).[1][6][8] Its activation of these G-protein coupled receptors can initiate a cascade of intracellular signaling events.
Caption: Canonical D1 receptor signaling pathway activated by SKF 81297.
Recent studies have also indicated that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation, suggesting potential off-target effects that researchers should consider.[9]
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:67287-39-2 | D1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | D2-Like Agonist | Hello Bio [hellobio.com]
- 7. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SKF 81297 Hydrobromide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of SKF 81297 hydrobromide solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:
Solutions should be stored in tightly sealed containers and protected from light and moisture.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1][2] Aqueous solutions should not be stored for more than one day.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound has varying solubility in different solvents. The following table summarizes the maximum concentrations in common laboratory solvents:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 120 | 323.74 | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| DMF | ≥ 20 | 53.96 | |
| Ethanol | ≥ 2 | 5.40 | |
| Water | 3.71 | 10 | Gentle warming may be required.[3] |
For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, compounds with similar chemical structures (benzazepines with phenolic hydroxyl groups) are susceptible to:
-
Oxidation: The phenolic hydroxyl groups can be oxidized, potentially forming quinone-like structures. This can sometimes lead to a change in the color of the solution, often turning it brownish.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the benzazepine ring structure. It is crucial to protect solutions from light.
Q4: I observe a precipitate in my this compound solution. What should I do?
A4: Precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution after dilution from DMSO stock | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of DMSO in the final solution, if experimentally permissible.- Prepare a more dilute final solution.- For cell-based assays, ensure the final DMSO concentration is not cytotoxic. |
| Precipitation upon storage at low temperatures | The solubility of the compound decreases at lower temperatures. | - Before use, allow the solution to warm to room temperature and vortex to redissolve the compound.- If precipitation persists, gentle warming or brief sonication may be applied.- Consider preparing a less concentrated stock solution. |
| Cloudiness or precipitation in phosphate-buffered saline (PBS) | Formation of insoluble phosphate salts. | - Consider using an alternative buffer system, such as HEPES or TRIS.- If PBS must be used, prepare the final dilution immediately before use. |
| Solution has turned a yellow or brown color | This may indicate oxidation of the phenolic groups of SKF 81297. | - Prepare fresh solutions from solid compound.- Ensure solutions are protected from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen).- Avoid prolonged storage of solutions, especially at room temperature. |
| Inconsistent or loss of biological activity in experiments | This could be due to degradation of the compound. | - Verify the age and storage conditions of your stock solution.- Prepare fresh solutions from solid compound for critical experiments.- Perform a concentration-response curve to ensure the compound is active.- If possible, analyze the purity of the solution using HPLC. |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for a General Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and should be optimized for your specific equipment and requirements.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
A stability-indicating method should be able to separate the intact drug from its degradation products. To validate this, a forced degradation study should be performed.
Protocol for a Forced Degradation Study
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
After each stress condition, analyze the samples by the developed HPLC method to observe any degradation peaks.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway activated by SKF 81297.
Caption: Workflow for conducting a forced degradation study of SKF 81297.
References
- 1. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of SKF 81297 hydrobromide in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SKF 81297 hydrobromide to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at +4°C for optimal stability.[1][2] It is also advisable to store it in a cool, dry, well-ventilated area in its original, securely sealed container, protected from light and moisture.[3][4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5] To minimize degradation, ensure the solutions are in securely sealed containers and protected from light. Whenever possible, it is best to prepare fresh solutions for immediate use.[6]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur, especially in aqueous solutions or if the solubility limit is exceeded. Gentle warming and sonication can help redissolve the compound.[3][5] If the issue persists, it may indicate degradation or the use of a suboptimal solvent. It is recommended to prepare a fresh solution.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and in water (up to 10 mM) with gentle warming.[1] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data is limited in the provided search results, it is good practice to store this compound away from strong oxidizing agents and incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of the compound due to improper storage. | 1. Verify that the solid compound and any solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare a fresh stock solution from a new vial of the solid compound. 3. Perform a stability analysis using a validated method, such as HPLC, to assess the purity of your current stock. |
| Discoloration of Solid or Solution | Potential chemical degradation. | 1. Do not use the discolored material. 2. Dispose of the material according to your institution's guidelines. 3. Obtain a fresh supply of this compound. |
| Formation of Precipitates in Stored Solutions | Exceeding solubility limits or temperature fluctuations. | 1. Gently warm and sonicate the solution to attempt redissolution. 2. If precipitation persists, filter the solution before use, but be aware that the concentration may be lower than intended. 3. For future preparations, consider using a slightly lower concentration or a different solvent system if your experimental design allows. |
Summary of Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | +4°C | Long-term | Store desiccated and protected from light.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Keep in a sealed container, protected from light and moisture.[3][4][5] |
| Stock Solution | -80°C | Up to 6 months | Keep in a sealed container, protected from light and moisture.[3][4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl (for acidic hydrolysis)
-
1 M NaOH (for basic hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Methanol (or other suitable solvent)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the original stock concentration for analysis.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber (as per ICH Q1B guidelines). Dissolve the stressed solid in methanol to the original stock concentration for analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a specific and robust HPLC method for the quantitative analysis of this compound in the presence of its degradants.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Initial Method Scouting: Begin with a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to elute all components from the forced degradation samples.
-
Method Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution between the parent peak and any degradation product peaks.
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of SKF 81297 Hydrobromide on NMDA Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the dopamine D1 receptor agonist, SKF 81297 hydrobromide, on N-methyl-D-aspartate (NMDA) receptors. Understanding these interactions is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Does SKF 81297 have off-target effects on NMDA receptors?
A1: Yes, accumulating evidence demonstrates that SKF 81297 can directly modulate NMDA receptor activity, independent of its effects on dopamine D1 receptors.[1][2][3] This interaction is complex and can lead to either potentiation or inhibition of NMDA receptor currents, depending on the experimental conditions.
Q2: What is the nature of SKF 81297's interaction with NMDA receptors?
A2: SKF 81297 exhibits a bidirectional modulation of NMDA receptors. It has been shown to potentiate currents from NMDA receptors containing GluN2A and GluN2B subunits, while inhibiting currents from those containing GluN2C and GluN2D subunits.[2][3] Furthermore, at higher concentrations or in the presence of high levels of glutamate and glycine, SKF 81297 can switch from potentiating to inhibiting GluN2A- and GluN2B-containing receptors.[1][2][3]
Q3: Is the effect of SKF 81297 on NMDA receptors dependent on D1 receptor activation?
A3: No, several studies have conclusively shown that SKF 81297 can modulate NMDA receptor currents in the absence of D1 receptors.[1][2][3] These experiments were conducted in systems that do not express D1 receptors, such as recombinant HEK293 cells, as well as in neuronal cultures and brain slices where D1 receptor signaling was blocked.[1][2] However, it is important to note that D1 receptor activation by SKF 81297 can also indirectly modulate NMDA receptor function through intracellular signaling pathways.[4]
Q4: What is the proposed mechanism for the D1-receptor-independent effects of SKF 81297 on NMDA receptors?
A4: The D1-independent effects are thought to occur through direct interaction with the NMDA receptor. The potentiation of GluN2A/B-containing receptors is likely due to positive allosteric modulation. In contrast, the inhibition is proposed to be a voltage-dependent channel block, where SKF 81297 physically occludes the ion channel pore.[5]
Q5: How can I differentiate between D1-receptor-dependent and -independent effects of SKF 81297 on NMDA receptors in my experiments?
A5: To dissect these effects, you can use a selective D1 receptor antagonist, such as SCH 23390. If the modulatory effect of SKF 81297 on NMDA receptor currents persists in the presence of the antagonist, it is likely a D1-receptor-independent effect.[4] Additionally, performing experiments in a heterologous expression system lacking D1 receptors can isolate the direct effects on NMDA receptors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent potentiation/inhibition of NMDA currents with SKF 81297. | The effect of SKF 81297 is bidirectional and depends on the NMDA receptor subunit composition, the concentration of SKF 81297, and the concentration of glutamate/glycine.[1][2][3] | - Characterize the NMDA receptor subunits present in your experimental system. - Perform dose-response experiments to determine the concentration at which SKF 81297 switches from potentiation to inhibition. - Control and report the concentrations of glutamate and glycine used in your assays. |
| Unexpected changes in neuronal excitability that cannot be explained by D1 receptor activation alone. | SKF 81297 may be directly modulating NMDA receptor-mediated synaptic transmission. | - Use a D1 receptor antagonist (e.g., SCH 23390) to isolate the D1-independent effects. - Directly measure NMDA receptor currents using patch-clamp electrophysiology in the presence of SKF 81297 and a D1 antagonist. |
| Difficulty replicating literature findings on SKF 81297's effects. | Experimental conditions such as membrane potential, presence of extracellular Mg²⁺, and the specific neuronal population being studied can all influence the observed effects. | - For electrophysiology experiments, carefully control and report the holding potential, as the inhibitory effect of SKF 81297 is voltage-dependent.[5] - Be aware that the interaction of SKF 81297 with the NMDA receptor channel pore can be influenced by the presence of Mg²⁺.[5] - Consider the specific brain region and cell type under investigation, as NMDA receptor subunit expression can vary. |
Quantitative Data Summary
Table 1: D1-Receptor-Independent Modulation of NMDA Receptor Subtypes by SKF 81297
| NMDA Receptor Subunit | Effect of SKF 81297 |
| GluN1/GluN2A | Potentiation at low concentrations, inhibition at high concentrations.[1][2][3] |
| GluN1/GluN2B | Potentiation at low concentrations, inhibition at high concentrations.[1][2][3] |
| GluN1/GluN2C | Inhibition.[1][2] |
| GluN1/GluN2D | Inhibition.[1][2] |
Table 2: Reported Potency of SKF 81297 at Dopamine D1 Receptors
| Parameter | Species | Value |
| pKi | Human | 7.82[6] |
| pEC50 (β-arrestin recruitment) | Human | 5.02[6] |
Note: Quantitative data for the direct interaction of SKF 81297 with NMDA receptors (e.g., EC50 for potentiation, IC50 for inhibition) is still emerging in the literature and can be highly dependent on experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents
This protocol is designed to assess the direct effects of SKF 81297 on NMDA receptor currents in cultured neurons or brain slices.
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill pipettes with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.2 GTP-Na (pH adjusted to 7.3 with CsOH).
-
-
External Solution: Continuously perfuse the cells with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 0 MgCl₂, 0.1 glycine, and blockers of other synaptic currents (e.g., 10 µM CNQX for AMPA/kainate receptors, 10 µM bicuculline for GABA-A receptors).
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) to evoke an inward current.
-
Once a stable baseline NMDA-evoked current is established, co-apply SKF 81297 at the desired concentration along with NMDA.
-
To test for D1-receptor dependence, pre-incubate the slice/culture with a D1 antagonist (e.g., 10 µM SCH 23390) before applying SKF 81297 and NMDA.
-
Wash out the drugs to observe recovery.
-
-
Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked currents before, during, and after SKF 81297 application. Normalize the current amplitude during drug application to the baseline amplitude.
Protocol 2: Calcium Imaging to Assess NMDA Receptor-Mediated Calcium Influx
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by SKF 81297.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., primary cortical neurons or HEK293 cells expressing NMDA receptors) on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2).
-
-
Experimental Procedure:
-
Perfuse the cells with an external solution as described in Protocol 1.
-
Acquire a baseline fluorescence signal.
-
Apply NMDA (e.g., 50 µM) to induce a rise in intracellular calcium.
-
After washout and return to baseline, apply SKF 81297 at the desired concentration.
-
Co-apply NMDA and SKF 81297 and record the calcium response.
-
To test for D1-receptor dependence, pre-incubate with a D1 antagonist before SKF 81297 application.
-
-
Data Analysis: Calculate the change in fluorescence ratio (e.g., F340/F380 for Fura-2) or the relative change in fluorescence intensity (ΔF/F) to quantify the change in [Ca²⁺]i. Compare the amplitude of the calcium transient in the presence and absence of SKF 81297.
Visualizations
Caption: D1 receptor-dependent modulation of NMDA receptors by SKF 81297.
Caption: D1 receptor-independent modulation of NMDA receptors by SKF 81297.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: SKF 81297 Hydrobromide Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 81297 hydrobromide in mouse models. The information is designed to address specific issues that may arise during experimentation, with a focus on dose-dependent side effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-dependent effects of SKF 81297 on locomotor activity in mice?
A1: SKF 81297 generally produces a dose-dependent increase in locomotor activity in wild-type mice.[1] Lower doses may have minimal effects, while higher doses, such as 0.8 mg/kg, have been shown to significantly enhance locomotor activity.[2] However, it is crucial to note that in mice overexpressing the D1 receptor, SKF 81297 can paradoxically cause a marked suppression of locomotion.[1]
Q2: At what doses does SKF 81297 typically induce stereotyped behaviors in mice?
A2: High doses of SKF 81297 are required to induce stereotypy. For instance, a dose of 10 mg/kg has been shown to induce "taffy pulling" stereotypy in dopamine-deficient mice.[3][4] In wild-type mice, the threshold for stereotypy induction may vary, and it is generally observed at doses higher than those that stimulate locomotion.
Q3: What is the risk of seizures with SKF 81297 administration, and at what doses?
A3: SKF 81297 can induce behavioral seizures in a dose-dependent manner. Doses between 0.5 mg/kg and 5.0 mg/kg have been reported to cause seizures, with a 75% incidence at 5.0 mg/kg in one study.[5] Researchers should be vigilant for seizure activity, especially at higher dose ranges.
Q4: Can SKF 81297 affect cognitive functions in mice?
A4: Yes, SKF 81297 can impact cognitive processes. Studies have shown that doses of 100 µg/kg and 250 µg/kg can impair initial reversal learning, though not visual discrimination.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant increase in locomotor activity at expected doses. | 1. Mouse strain variability. 2. Overexpression of D1 receptors in transgenic models.[1] 3. Incorrect drug preparation or administration. | 1. Verify the expected response for the specific mouse strain being used. 2. If using transgenic mice, be aware of potential paradoxical effects. 3. Double-check all calculations, dilutions, and the administration route (e.g., intraperitoneal, subcutaneous). |
| Excessive and non-specific hyperactivity, confounding results. | The administered dose is too high, pushing the mice towards the peak of the dose-response curve or into stereotypy. | Reduce the dose of SKF 81297. Conduct a pilot dose-response study to determine the optimal dose for the desired level of locomotor stimulation without inducing confounding behaviors. |
| Mice exhibit intense, repetitive behaviors (stereotypy) instead of general locomotion. | The dose is in the range that induces stereotypy (e.g., 10 mg/kg).[3][4] | If stereotypy is not the intended endpoint, significantly lower the dose. If studying stereotypy, ensure a proper scoring system is in place. |
| Observation of seizure activity in experimental animals. | The administered dose is in the convulsant range (e.g., 2.5-5.0 mg/kg).[5] | Immediately terminate the experiment for the affected animal and provide supportive care as per institutional guidelines. For future experiments, reduce the dose to below the seizure threshold. |
| High variability in behavioral responses between individual mice. | 1. Inconsistent habituation to the testing environment. 2. Stress from handling and injection. 3. Biological variability. | 1. Ensure all mice undergo a consistent habituation period to the testing chambers before drug administration. 2. Handle all mice gently and consistently. Acclimate them to the injection procedure. 3. Increase the sample size per group to improve statistical power. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of SKF 81297 on Locomotor Activity in Mice
| Dose (mg/kg) | Effect on Locomotor Activity | Mouse Model | Reference |
| 0.4 | No significant effect | Rat (used for context) | [2] |
| 0.8 | Significantly enhanced | Rat (used for context) | [2] |
| Dose-dependent increase | Stimulated locomotion | Wild-type mice | [1] |
| Dose-dependent decrease | Suppressed locomotion | D1 receptor overexpressing transgenic mice | [1] |
| 1 - 10 | Dose-related decrease in cocaine-induced locomotor activity | Swiss-Webster mice | [7] |
Table 2: Dose-Dependent Induction of Stereotypy and Seizures by SKF 81297 in Mice
| Dose (mg/kg) | Observed Side Effect | Details | Mouse Model | Reference |
| 10 | Stereotypy (Taffy pulling) | Observed almost immediately after injection. | Dopamine-deficient mice | [3] |
| 2.5 - 5.0 | Behavioral Seizures | Dose-dependently induced seizures. | Not specified | [5] |
| 5.0 | Behavioral Seizures | 75% of mice exhibited seizures. | Not specified | [5] |
Table 3: Dose-Dependent Effects of SKF 81297 on Cognitive Function in Mice
| Dose (µg/kg) | Effect on Learning | Details | Mouse Model | Reference |
| 100 | Impaired initial reversal learning | Significantly fewer correct responses in the first session. | Not specified | [6] |
| 250 | Impaired initial reversal learning | Significantly fewer correct responses in the first session. | Not specified | [6] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the effect of SKF 81297 on spontaneous horizontal and vertical movement in mice.
Materials:
-
Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams).
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
Calibrated scale.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment. Habituate the mice to the locomotor activity chambers for a set period (e.g., 30 minutes) on one or more days prior to the test day.
-
Baseline Activity (Optional but Recommended): On the test day, administer the vehicle to the mice and immediately place them in the activity chambers. Record locomotor activity for a predetermined duration (e.g., 60 minutes) to establish a baseline.
-
Drug Administration: Weigh each mouse to ensure accurate dosing. Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, place each mouse in the center of a locomotor activity chamber. Record activity counts (e.g., beam breaks for horizontal and vertical movement) in time bins (e.g., 5-minute intervals) for the duration of the test (e.g., 60-120 minutes).
-
Data Analysis: Analyze the total activity counts, as well as the activity in each time bin, to assess the time course of the drug's effect. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Stereotypy Scoring
Objective: To quantify the presence and intensity of stereotyped behaviors induced by SKF 81297.
Materials:
-
Observation chambers (can be the home cage or a clean, empty cage).
-
Video recording equipment.
-
Stopwatch or timer.
-
Stereotypy rating scale (see example below).
Procedure:
-
Habituation: Acclimate mice to the observation room. If using a novel chamber, allow for a habituation period.
-
Drug Administration: Administer a high dose of SKF 81297 (e.g., 10 mg/kg) or vehicle.
-
Observation and Scoring: Immediately after injection, place the mouse in the observation chamber and begin video recording. Use a time-sampling method for scoring. For example, observe the mouse for 1 minute every 5 or 10 minutes for a total period of 60-90 minutes.
-
Rating Scale: During each observation period, score the predominant stereotyped behavior using a rating scale. An example scale is:
-
0: Asleep or inactive.
-
1: Active, normal grooming and exploratory behavior.
-
2: Hyperactive, increased locomotion.
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls.
-
4: Intense, focused stereotypy such as repetitive head weaving, circling, or "taffy pulling".
-
-
Data Analysis: Analyze the stereotypy scores over time. Compare the scores between the drug-treated and vehicle-treated groups.
Seizure Observation
Objective: To identify and score the severity of seizures induced by SKF 81297.
Materials:
-
Observation chambers.
-
Video recording equipment.
-
Racine scale for seizure scoring.
Procedure:
-
Drug Administration: Administer a convulsant dose of SKF 81297 (e.g., 2.5-5.0 mg/kg) or vehicle.
-
Observation: Immediately after injection, place the mouse in an observation chamber and monitor continuously for signs of seizure activity. Video recording is highly recommended for later review.
-
Seizure Scoring: If seizure activity is observed, score the most severe stage reached using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Animal Welfare: Have a protocol in place for intervention (e.g., administration of an anticonvulsant) or euthanasia if seizures are prolonged or severe, as per institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Record the latency to the first seizure, the duration of the seizure, and the maximum Racine score achieved for each mouse.
Visualizations
Caption: Experimental workflow for assessing locomotor activity.
Caption: Simplified D1 receptor signaling pathway activated by SKF 81297.
References
- 1. researchgate.net [researchgate.net]
- 2. va.gov [va.gov]
- 3. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Litter Size Predicts Adult Stereotypic Behavior in Female Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with SKF 81297 hydrobromide
Welcome to the technical support center for SKF 81297 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine D1-like receptor agonist.[1][2][3] Its primary mechanism of action is to bind to and activate dopamine D1 and D5 receptors, which are coupled to the Gs alpha subunit of G-proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in neuroscience research to study the roles of the dopamine D1 receptor in various physiological and pathological processes. Common applications include investigating motor function, learning and memory, reward pathways, and the pathophysiology of disorders like Parkinson's disease and schizophrenia.[4][5]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and water with gentle warming.[1][6] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[7] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[8] It is advisable to prepare fresh aqueous solutions for daily use.[7][8] Always refer to the manufacturer's specific instructions for storage and handling.[6][7]
Q4: What are the known off-target effects of this compound?
A4: A significant and unexpected off-target effect of SKF 81297 is its ability to modulate N-methyl-D-aspartate (NMDA) receptor currents independently of dopamine D1 receptors.[9][10] It can potentiate NMDA receptor currents at lower concentrations and inhibit them at higher concentrations, exhibiting a bidirectional modulation.[9][10] This effect is crucial to consider when interpreting experimental results.
Troubleshooting Guides
Unexpected Behavioral Effects in Animal Models
Q: I administered SKF 81297 to my animal model and observed paradoxical or unexpected locomotor activity. What could be the cause?
A: This is a documented phenomenon that can arise from several factors:
-
Dose-Response Relationship: The effect of SKF 81297 on locomotor activity can be dose-dependent, with lower doses sometimes producing different effects than higher doses.[11][12][13] It's crucial to perform a thorough dose-response study in your specific model.
-
Genetic Background of the Animal Model: Studies have shown that transgenic mice overexpressing the D1 receptor exhibit a marked suppression of locomotion in response to SKF 81297, in contrast to the typical increase in activity seen in wild-type animals.[14] The genetic makeup of your animals can significantly influence the behavioral outcome.
-
Interaction with Other Neurotransmitter Systems: As mentioned, SKF 81297 can modulate NMDA receptors.[9][10] This off-target effect could contribute to complex behavioral outputs that are not solely mediated by D1 receptor agonism.
-
Experimental Conditions: The specific behavioral paradigm and environmental factors can influence the observed effects. For instance, the effect of SKF 81297 on learning and memory can vary depending on the nature of the task (e.g., appetitive vs. aversive).[11]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected locomotor activity.
In Vitro Assay Issues
Q: My in vitro cAMP assay with SKF 81297 is showing inconsistent results or a poor signal window. What should I check?
A: Inconsistent results in a cAMP assay can stem from several factors related to both the compound and the assay conditions:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. For aqueous-based assays, preparing a fresh solution from a DMSO stock is recommended.[7][8] Poor solubility can lead to inaccurate concentrations.
-
Cell Health and Density: The health and density of your cells are critical. Ensure cells are in a logarithmic growth phase and that the cell number per well is optimized for your assay plate format.[15]
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, leading to a low signal. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to obtain a robust signal.[16][17]
-
Agonist Concentration and Incubation Time: Optimize the concentration of SKF 81297 and the incubation time. An incomplete dose-response curve or suboptimal incubation time can lead to variable results.[18][19]
-
Assay Kit Components and Protocol: Ensure that all assay kit reagents are properly stored and that the protocol is followed precisely. Variations in reagent concentrations or incubation times can significantly impact the results.[20][21]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cAMP assay results.
Electrophysiology Findings
Q: I'm seeing effects on neuronal activity that don't seem to be purely D1 receptor-mediated. Could SKF 81297 be affecting other channels or receptors?
A: Yes, this is a critical consideration. As established, SKF 81297 has a known off-target effect on NMDA receptors.[9][10]
-
D1-Independent NMDA Receptor Modulation: SKF 81297 can directly potentiate or inhibit NMDA receptor currents, depending on the concentration and the specific NMDA receptor subunit composition.[9][10] This can significantly alter synaptic plasticity and neuronal excitability in a manner that is independent of D1 receptor signaling.
-
Experimental Controls: To dissect the D1-dependent versus independent effects, it is essential to use appropriate controls. This includes:
-
Co-application with a selective D1 receptor antagonist (e.g., SCH 23390) to see if the effect is blocked.[4]
-
Using cell lines or knockout animals that do not express the D1 receptor.
-
-
Potential for Artifacts: In any electrophysiological recording, it is important to be aware of potential artifacts that can be introduced by the experimental setup or the compound itself. While not specifically documented for SKF 81297, some benzazepine compounds can be associated with EEG artifacts.[22]
Signaling Pathway Consideration:
Caption: Dual action of SKF 81297 on D1 and NMDA receptors.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of SKF 81297
| Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| D1 Receptor | Human | Radioligand Binding ([³H]-SCH23390) | 15 | - | [23] |
| D1 Receptor | Rat | Radioligand Binding | 1.99 | - | [23] |
| D1 Receptor | Human | cAMP Accumulation | - | 4.7 | [23] |
| D1 Receptor | Human | β-arrestin Recruitment | - | 360 | [23] |
| D5 Receptor | Human | cAMP Accumulation | - | 1.4 | [2] |
Note: Ki and EC50 values can vary depending on the specific cell line, assay conditions, and radioligand used.
Table 2: Summary of In Vivo Behavioral Effects of SKF 81297
| Animal Model | Behavioral Test | Dose Range | Observed Effect | Reference |
| Rat | Locomotor Activity | 0.4 - 0.8 mg/kg | Increased locomotor activity | [11] |
| MPTP-lesioned Rhesus Monkey | Rotational Behavior | 0.05 - 0.3 mg/kg (i.m.) | Increased contralateral rotations | [4] |
| D1 Receptor Overexpressing Mice | Locomotor Activity | Not specified | Marked suppression of locomotion | [14] |
| Rhesus Monkey | Synergistic Motor Stimulation (with D2 agonist LY 171555) | 0.03 - 0.3 mg/kg | Potentiation of motor behavior | [5] |
Experimental Protocols
Protocol 1: In Vivo Locomotor Activity Assessment in Rodents
This protocol is a generalized procedure based on common practices in behavioral neuroscience.[11][13]
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal in the locomotor activity chamber (e.g., a clear Plexiglas box with photobeam arrays) and allow them to habituate for 30-60 minutes.
-
Drug Preparation: Prepare this compound solution in sterile saline or another appropriate vehicle. Ensure the solution is fresh and completely dissolved.
-
Administration: Administer SKF 81297 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Acquisition: Immediately after injection, return the animal to the locomotor activity chamber and record activity for 60-120 minutes. Data is typically collected in 5- or 10-minute bins.
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of SKF 81297 to the vehicle control group.
Protocol 2: In Vitro Cyclic AMP (cAMP) Accumulation Assay
This is a representative protocol for a cell-based cAMP assay.[18][19][20]
-
Cell Culture: Culture cells expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells) to approximately 80-90% confluency.
-
Cell Plating: Harvest the cells and plate them in a 96- or 384-well white, opaque microplate at a pre-optimized density.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add the different concentrations of SKF 81297 to the wells.
-
Incubate for a predetermined optimal time (e.g., 30 minutes) at room temperature or 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the SKF 81297 concentration to determine the EC50 value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This is a generalized protocol for investigating the effects of SKF 81297 on NMDA receptor currents in cultured neurons or brain slices.[10][24][25]
-
Preparation:
-
Cultured Neurons: Plate neurons on coverslips for recording.
-
Brain Slices: Prepare acute brain slices (e.g., from the prefrontal cortex or hippocampus) using a vibratome and maintain them in artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Transfer a coverslip or brain slice to the recording chamber on an upright microscope and continuously perfuse with aCSF.
-
Use patch pipettes filled with an appropriate internal solution to establish a whole-cell recording configuration from a target neuron.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at a holding potential of, for example, -70 mV.
-
Apply NMDA (with a co-agonist like glycine) via the perfusion system to evoke an NMDA receptor-mediated current.
-
Once a stable baseline current is established, co-apply SKF 81297 with NMDA and observe any changes in the current amplitude or kinetics.
-
To confirm D1-independence, perform the same experiment in the presence of a D1 antagonist (e.g., SCH 23390).
-
-
Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked currents before, during, and after the application of SKF 81297. Statistically compare the current amplitudes to determine the modulatory effect.
References
- 1. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:67287-39-2 | D1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | D2-Like Agonist | Hello Bio [hellobio.com]
- 9. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
Optimizing SKF 81297 hydrobromide concentration for in vitro assays
Welcome to the technical support center for SKF 81297 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective dopamine D1-like receptor agonist in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). Its primary mechanism of action involves binding to these receptors, leading to the activation of Gαs/olf G-proteins. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This signaling cascade can modulate various downstream cellular processes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For aqueous solutions, it is soluble up to 10 mM in water with gentle warming. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[2]
Q3: What is a typical working concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, a common working concentration range is from 1 nM to 10 µM. For example, a concentration of 10 µM has been used to activate dopamine D1 receptors in cultured mouse striatal neurons. Dose-response curves are recommended to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: Yes, SKF 81297 has been reported to have off-target effects, most notably on NMDA receptors.[3][4] It can potentiate NMDA receptor currents in a dose-dependent manner, independent of D1 receptor activation.[3][4] This interaction appears to be subtype-specific, potentiating currents through GluN2A and GluN2B subunits while inhibiting those through GluN2C and GluN2D subunits.[3] At higher concentrations, it can also exhibit inhibitory effects on GluN2A- and GluN2B-containing NMDA receptors.[3][5] Researchers should be aware of these potential off-target effects when interpreting their data.
Q5: How should this compound be stored?
A5: this compound powder should be stored desiccated at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to prepare and use aqueous solutions on the same day. To avoid degradation from repeated freeze-thaw cycles, aliquot stock solutions into smaller volumes.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
-
Cause: this compound has limited solubility in aqueous buffers, especially at higher concentrations. The final concentration of DMSO carried over from the stock solution may also be too high.
-
Solution:
-
Gentle Warming: Briefly warm the solution at 37°C to aid dissolution.
-
Sonication: Use an ultrasonic bath to help dissolve the compound.[2]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to prevent precipitation.
-
Use of Solubilizing Agents: For in vivo or other sensitive applications where DMSO is not ideal, consider using solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2][6]
-
Issue 2: High background or no response in a cAMP assay.
-
Cause: This could be due to several factors, including low D1 receptor expression in the chosen cell line, degradation of the compound, or issues with the assay components.
-
Solution:
-
Cell Line Verification: Confirm that your cell line expresses a sufficient level of functional D1 receptors.
-
Freshly Prepared Solutions: Prepare fresh dilutions of SKF 81297 from a properly stored stock solution for each experiment.
-
Include Positive and Negative Controls: Use a known adenylyl cyclase activator like forskolin as a positive control and a D1 receptor antagonist (e.g., SCH 23390) as a negative control to validate the assay.
-
Optimize Cell Seeding Density: Titrate the number of cells per well to find the optimal density for a robust signal window.
-
Issue 3: Unexpected or inconsistent results in functional assays.
-
Cause: Off-target effects, particularly on NMDA receptors, could be influencing the results, especially at higher concentrations.[3][4] Variability in experimental conditions can also lead to inconsistent data.
-
Solution:
-
Dose-Response Curve: Perform a full dose-response experiment to identify the concentration range where the D1 receptor-mediated effect is specific.
-
Use of Antagonists: To confirm D1 receptor specificity, pre-incubate cells with a selective D1 receptor antagonist (e.g., SCH 23390) before adding SKF 81297. The antagonist should block the observed effect.[7]
-
Control for NMDA Receptor Effects: If your experimental system expresses NMDA receptors, consider using an NMDA receptor antagonist to block potential off-target effects, or use a cell line that does not express NMDA receptors.
-
Standardize Experimental Conditions: Ensure consistent cell passage number, confluency, and incubation times across experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: Receptor Binding and Functional Potency
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| EC50 (cAMP Assay) | Human | HEK293 | 3.3 nM | [8] |
| Human | CHO-K1 | 0.14 nM | [9] | |
| Human | HEK293 | 1.4 nM | [10] | |
| EC50 (β-arrestin Recruitment) | Human | HTLA | 280 nM | [8] |
| Ki (D1 Receptor) | Human | HEK293 | 15 nM | [10] |
| IC50 (Current Reduction) | Rat | Hippocampal Neurons | 825.4 ± 128.8 nM | [7] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM | ||
| Water | 10 mM | With gentle warming | |
| Ethanol | ≥ 2 mg/mL (~5.4 mM) | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels following stimulation with this compound.
Materials:
-
Cells expressing dopamine D1 receptors (e.g., HEK293-D1R, CHO-D1R)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
SCH 23390 (D1 antagonist, negative control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed cells into a microplate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, forskolin, and SCH 23390 in assay buffer. The assay buffer should contain a PDE inhibitor to prevent cAMP degradation.
-
Cell Stimulation:
-
Remove culture medium from the cells.
-
For antagonist treatment, pre-incubate cells with SCH 23390 for 15-30 minutes.
-
Add the diluted compounds (SKF 81297, forskolin) to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a dose-response curve for SKF 81297 and calculate the EC50 value.
-
Compare the maximal response of SKF 81297 to that of forskolin to determine its efficacy.
-
Protocol 2: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to SKF 81297, which can occur through D1 receptor-mediated signaling pathways in certain cellular contexts.
Materials:
-
Cells expressing dopamine D1 receptors
-
Cell culture medium
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye extrusion)
-
Ionomycin (positive control)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye, Pluronic F-127, and probenecid in assay buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer containing probenecid to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of SKF 81297 and ionomycin in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence reader and allow the temperature to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's automated injection function to add the compounds to the cells.
-
Immediately begin kinetic reading of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence over baseline (F/F₀).
-
Generate a dose-response curve and calculate the EC50 for the calcium response.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol provides a general method to assess the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Cytotoxicity assay reagent (e.g., MTT, MTS, CellTiter-Glo, or a viability dye like 7-AAD for flow cytometry)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT/MTS assays: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo: Add the reagent and measure luminescence.
-
For Flow Cytometry with 7-AAD: Harvest the cells, wash with PBS, and resuspend in staining buffer. Add 7-AAD and analyze by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Canonical signaling pathway of SKF 81297 via the D1 receptor.
Caption: General experimental workflow for a cAMP accumulation assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: SKF 81297 Hydrobromide Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SKF 81297 hydrobromide in behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental robustness.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We administered SKF 81297 to observe hyperlocomotion, but instead, we see no effect or even hypoactivity. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Dose-Response Relationship: SKF 81297's effect on locomotor activity is dose-dependent and can follow an inverted U-shaped curve.[1] While moderate doses (e.g., 0.8 mg/kg) have been shown to significantly enhance locomotor activity, higher doses might lead to a suppression of locomotion.[2][3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental conditions.
-
Animal Model Specifics: The genetic background of your animals can significantly influence their response. For instance, in transgenic mice overexpressing the D1 receptor, SKF 81297 has been observed to cause a marked suppression of locomotion.[3]
-
Habituation: Ensure that animals are adequately habituated to the testing environment. Insufficient habituation can lead to novelty-induced hyperactivity, which may mask the effects of the drug. A common practice is to habituate the animals to the testing chamber for at least 30 minutes on the day before the experiment.[2]
-
Off-Target Effects: At higher concentrations, SKF 81297 may exhibit off-target effects, including modulation of NMDA receptors, which could contribute to unexpected behavioral outcomes.[4]
Q2: Our self-administration experiments with SKF 81297 are not showing a reinforcing effect. What should we consider?
A2: The reinforcing effects of SKF 81297 can be influenced by the experimental design:
-
Schedule of Reinforcement: The choice of reinforcement schedule is critical. SKF 81297 has been shown to maintain self-administration under a fixed-ratio (FR) schedule but not necessarily under a second-order fixed-interval (FI) schedule in squirrel monkeys.[5]
-
Dose Range: A wide range of doses should be tested, as the reinforcing efficacy can vary. In rhesus monkeys, doses between 0.001-0.3 mg/kg/injection maintained responding above saline levels.[6]
-
Prior Drug History: The subjects' history with other reinforcers, such as cocaine, can impact the acquisition of SKF 81297 self-administration.[6]
Q3: We are observing seizures or convulsive-like behavior in our animals after SKF 81297 administration. Is this a known side effect?
A3: Yes, at higher doses (e.g., 2.5-5.0 mg/kg), SKF 81297 has been shown to induce behavioral seizures in mice.[7] This effect is mediated by the activation of D1 receptors and is associated with the activation of the ERK signaling pathway in the dentate gyrus.[7] If seizures are not the intended endpoint of your study, it is crucial to lower the dose of SKF 81297.
Q4: How should I prepare and administer this compound?
A4: Proper preparation and administration are key for reproducible results:
-
Solubility: this compound is soluble in saline (0.9% NaCl) and water with gentle warming (up to 10 mM).[2] It is also soluble in DMSO (up to 100 mM).[8] For in vivo experiments, it is often dissolved in saline to a volume of 1 ml/kg for subcutaneous injection.[2]
-
Storage: Store the solid compound desiccated at +4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[8][9] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[9]
-
Route of Administration: The most common routes of administration in behavioral studies are subcutaneous (s.c.) and intramuscular (i.m.).[2][10] The choice of route can affect the pharmacokinetics of the compound.
Q5: Are there any known off-target effects of SKF 81297 that could confound my results?
A5: While SKF 81297 is a selective D1-like receptor agonist, recent studies have shown that it can modulate NMDA receptor currents independently of D1 receptors.[4] Specifically, it can potentiate NMDA currents at lower concentrations and inhibit them at higher concentrations.[4] This is an important consideration for studies investigating processes where both dopaminergic and glutamatergic systems are involved, such as learning and memory.
Quantitative Data Summary
The following tables summarize quantitative data from various behavioral experiments involving SKF 81297.
Table 1: Dose-Response Effects of SKF 81297 on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Locomotor Activity Effect | Reference |
| 0.4 | No significant effect | [2] |
| 0.8 | Significantly enhanced locomotor activity | [2] |
Table 2: Reinforcing Effects of SKF 81297 in Self-Administration Studies in Rhesus Monkeys
| Dose (mg/kg/injection, IV) | Reinforcing Effect | Reference |
| 0.001 - 0.3 | Maintained responding above saline levels | [6] |
| 0.01 | Lowest dose that maintained behavior | [6] |
Table 3: Seizure Induction with SKF 81297 in Mice
| Dose (mg/kg) | Seizure Activity | Reference |
| 0.5 - 5.0 | Dose-dependently induced behavioral seizures | [7] |
| 5.0 | Observed in 75% of mice | [7] |
Experimental Protocols
Locomotor Activity Assessment in Rats
-
Habituation: Place rats in the activity monitoring chambers for 30 minutes one day prior to the experiment to allow for habituation to the novel environment.[2]
-
Baseline Activity: On the experimental day, place the rats back into the chambers for a 30-minute period to record baseline locomotor activity.[2]
-
Drug Administration: Following the baseline recording, administer this compound (dissolved in 0.9% saline) or vehicle via subcutaneous (s.c.) injection at the desired doses (e.g., 0.4 mg/kg, 0.8 mg/kg).[2]
-
Data Collection: Immediately after injection, return the animals to the activity chambers and record locomotor activity for a 60-minute period.[2]
-
Analysis: Analyze the data by comparing the locomotor activity counts between the different treatment groups.
Intravenous Self-Administration in Rhesus Monkeys
-
Catheter Implantation: Surgically implant a chronic intravenous catheter into the femoral or jugular vein of the monkeys.
-
Cocaine Self-Administration Training: Train the monkeys to self-administer cocaine (e.g., 0.1 mg/kg/injection) on a fixed-ratio (FR) schedule (e.g., FR 10) during daily 1-hour sessions until responding is stable.[6]
-
Substitution: Once stable responding is achieved, substitute saline or different doses of SKF 81297 (e.g., 0.001-0.3 mg/kg/injection) for cocaine.[6]
-
Data Collection: Record the number of infusions per session for each dose of SKF 81297 and saline.
-
Analysis: Compare the number of self-administered infusions across the different doses to determine the reinforcing effects of SKF 81297. A significantly higher number of infusions compared to saline indicates a reinforcing effect.[6]
Visualizations
Caption: Canonical D1 receptor signaling pathway activated by SKF 81297.
Caption: A logical workflow for troubleshooting unexpected results in SKF 81297 experiments.
References
- 1. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administration of D1 receptor agonists by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinforcing effect of the D1 dopamine agonist SKF 81297 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF 81297 hydrobromide light sensitivity and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and handling of SKF 81297 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound as a solid is light-sensitive and should be stored in a cool, dry, well-ventilated area, protected from light.[1] Several suppliers recommend storing the powder desiccated at +4°C or -20°C.[[“]][3][4] Always check the manufacturer's specific storage recommendations.[5]
Q2: What are the recommended storage conditions for this compound solutions?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials, protected from light.[1][6] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[1][6] It is not recommended to store aqueous solutions for more than one day.[3]
Q3: Is this compound light sensitive?
A: Yes, multiple supplier documents indicate that this compound is light-sensitive and should be stored away from light.[1][6]
Q4: What solvents can I use to dissolve this compound?
A: this compound is soluble in DMSO (up to 120 mg/mL), DMF (approximately 20 mg/mL), and ethanol (approximately 2 mg/mL).[1][3] It is also soluble in water up to 10 mM with gentle warming.[[“]][4] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the buffer.[3]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A: It is considered a hazardous substance.[5] You should wear protective clothing, gloves, safety glasses, and a dust respirator when handling the solid.[5] Avoid all personal contact, including inhalation, and wash hands thoroughly after handling.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound (solid and solutions) is protected from light and stored at the correct temperature. 2. Prepare fresh stock solutions from the solid powder. 3. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[1][6] |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | 1. First, dissolve this compound in DMSO to create a concentrated stock solution.[3] 2. Then, dilute the DMSO stock into your aqueous buffer of choice. Note that the solubility in a 1:20 DMSO:PBS (pH 7.2) solution is approximately 0.04 mg/ml.[3] 3. Gentle warming and sonication can aid dissolution.[1] |
| Discoloration of the solid compound or solutions. | Potential degradation due to light exposure or oxidation. | 1. Discard the discolored material. 2. Ensure all future handling of the solid and solutions is performed under subdued light. 3. When preparing solutions, consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidation.[3] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | +4°C or -20°C | ≥ 4 years (at -20°C) | Desiccate, protect from light.[[“]][3][4] |
| Solution in Solvent | -20°C | 1 month | Sealed, away from moisture and light.[1][6] |
| Solution in Solvent | -80°C | 6 months | Sealed, away from moisture and light.[1][6] |
| Aqueous Solution | Room Temperature | Not recommended for >1 day | Prepare fresh.[3] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | up to 120 mg/mL (323.74 mM) | May require sonication.[1] |
| DMF | ≥ 20 mg/mL (53.96 mM) | |
| Ethanol | ≥ 2 mg/mL (5.40 mM) | |
| Water | up to 10 mM | Requires gentle warming.[[“]][4] |
Experimental Protocols
Recommended Protocol for Assessing Photostability
While specific photostability data for this compound is not publicly available, the following protocol, based on the ICH Q1B guidelines, can be used to evaluate its light sensitivity.[7][8]
-
Sample Preparation:
-
Prepare two sets of samples of this compound. This can be the solid powder in a chemically inert, transparent container, and/or a solution in a relevant solvent (e.g., DMSO or water).
-
One set of samples will be the "exposed" group.
-
The second set will be the "dark control" group. Wrap these samples completely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the exposed and dark control samples side-by-side in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
The light source can be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[7]
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples for degradation. A stability-indicating HPLC method is commonly used for this purpose to separate the parent compound from any photodegradation products.
-
Compare the purity of the exposed samples to the dark control samples. Any significant increase in impurities or decrease in the parent compound peak in the exposed samples indicates photosensitivity.
-
Visualizations
Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway activated by SKF 81297.
Experimental Workflow
Caption: Recommended workflow for handling this compound.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. consensus.app [consensus.app]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to SKF 81297 and A-77636 in Working Memory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used dopamine D1 receptor full agonists, SKF 81297 and A-77636, with a specific focus on their application in working memory studies. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their experimental needs by objectively comparing the pharmacological profiles, efficacy, and experimental considerations of these two compounds.
Pharmacological Profile and Receptor Affinity
Both SKF 81297 and A-77636 are selective and potent agonists for the dopamine D1 receptor. However, they exhibit differences in their binding affinities and durations of action.
| Compound | Receptor Target | Species | Binding Affinity (Ki) | Reference |
| SKF 81297 | Human Dopamine D1 Receptor | Human | 15 nM | [1] |
| A-77636 | Dopamine D1 Receptor | Not Specified | 39.8 nM | [2] |
A-77636 is noted for its long duration of action, which can be attributed to its slow dissociation from the D1 receptor.[2] This prolonged activation, however, may also contribute to the rapid development of tolerance (tachyphylaxis) with repeated administration.[2][3] In contrast, while SKF 81297 is a potent D1 agonist, it has also been shown to modulate NMDA receptor currents independently of D1 receptor activation, a crucial off-target effect to consider when interpreting experimental results.[4]
Efficacy in Preclinical Working Memory Models
A key study directly compared the effects of SKF 81297 and A-77636 on spatial working memory in aged rhesus monkeys using a delayed-response task. This research is particularly valuable as it provides a head-to-head comparison of their dose-dependent effects.
Key Experimental Findings:
Both SKF 81297 and A-77636 demonstrated a significant and dose-related impact on the performance of a delayed response task in aged monkeys.[5] The effects of both compounds followed an inverted U-shaped dose-response curve, where low doses improved working memory performance, while higher doses either had no effect or impaired performance.[5] This improvement in performance at lower doses was reversible by pretreatment with the D1 receptor antagonist SCH 23390, confirming the involvement of D1 receptors.[5]
| Compound | Animal Model | Behavioral Task | Effective Dose Range (Working Memory Enhancement) | Outcome | Reference |
| SKF 81297 | Aged Rhesus Monkeys | Delayed-Response Task | Low doses | Improved performance | [5] |
| A-77636 | Aged Rhesus Monkeys | Delayed-Response Task | Low doses | Improved performance | [5] |
Experimental Protocols
Delayed-Response Task in Aged Rhesus Monkeys
This protocol is based on the methodology used in the comparative study of SKF 81297 and A-77636.[5]
Objective: To assess the effects of D1 receptor agonists on spatial working memory.
Apparatus: Wisconsin General Testing Apparatus (WGTA). The apparatus consists of a testing tray with two food wells. An opaque screen separates the monkey from the testing tray during the delay period.
Procedure:
-
Pre-training: Monkeys are trained to displace a plaque covering a food well to retrieve a food reward.
-
Delayed-Response Trials:
-
The monkey observes the researcher baiting one of the two food wells.
-
An opaque screen is lowered for a predetermined delay interval.
-
After the delay, the screen is raised, and the monkey is allowed to choose one well.
-
A correct choice (displacing the plaque over the baited well) is rewarded with the food.
-
The location of the baited well is varied randomly across trials.
-
-
Drug Administration:
-
SKF 81297 or A-77636 is administered systemically (e.g., intramuscularly or subcutaneously) at varying doses prior to the testing session.
-
A vehicle control group receives the injection vehicle without the drug.
-
To confirm D1 receptor mediation, a separate group of animals can be pre-treated with a D1 antagonist (e.g., SCH 23390) before the administration of the agonist.
-
Data Analysis: The primary measure of performance is the percentage of correct responses at each delay interval and for each drug dose.
Experimental Workflow: Delayed-Response Task
Caption: Workflow of the delayed-response task used in aged monkeys.
Signaling Pathways
Dopamine D1 receptor activation primarily initiates intracellular signaling through the Gαs/olf protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[6][7] However, D1 receptor signaling can also involve the activation of phospholipase C (PLC).[8][9]
Dopamine D1 Receptor - Adenylyl Cyclase Pathway
Caption: D1 receptor activation of the adenylyl cyclase signaling cascade.
Dopamine D1 Receptor - Phospholipase C Pathway
Caption: D1 receptor activation of the phospholipase C signaling cascade.
Summary and Recommendations
| Feature | SKF 81297 | A-77636 | Key Considerations for Researchers |
| Primary Target | Dopamine D1 Receptor | Dopamine D1 Receptor | Both are selective full agonists. |
| Binding Affinity (Ki) | ~15 nM (Human)[1] | ~39.8 nM[2] | SKF 81297 shows higher affinity in this comparison. |
| Efficacy in WM | Improves at low doses, impairs at high doses[5] | Improves at low doses, impairs at high doses[5] | Both exhibit a classic inverted U-shaped dose-response curve. |
| Duration of Action | Standard | Long-acting[2] | A-77636's longer duration may be advantageous for some experimental designs but increases the risk of tachyphylaxis. |
| Tachyphylaxis | Less evidence reported | Prone to rapid tolerance[2][3] | A-77636 may not be suitable for chronic dosing studies. |
| Off-Target Effects | Modulates NMDA receptors independently of D1Rs[4] | Not prominently reported | The NMDA receptor interaction of SKF 81297 is a critical factor to control for in experimental design and data interpretation. |
-
A-77636 may be suitable for acute studies where a long-lasting D1 receptor activation is desired. However, researchers must be cautious about the potential for rapid tolerance with repeated administration.
-
SKF 81297 is a potent D1 agonist that has been extensively used. Its off-target effects on NMDA receptors are a significant consideration and may require specific control experiments to isolate the D1-mediated effects on working memory.
For studies aiming to purely investigate the consequences of D1 receptor agonism on working memory, careful dose-response pilot studies are essential for both compounds to identify the optimal therapeutic window. Furthermore, when using SKF 81297, researchers should consider including experimental arms that can account for or block its potential NMDA receptor-mediated effects to ensure accurate interpretation of the results.
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of SKF 81297 Hydrobromide and Other Benzazepine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SKF 81297 hydrobromide against other prominent benzazepine-based dopamine D1-like receptor agonists. The information presented is collated from a range of preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Overview of Benzazepine D1-like Receptor Agonists
Benzazepine derivatives are a significant class of compounds targeting dopamine receptors. Several of these, including SKF 81297, SKF 82958, and fenoldopam, have been instrumental in elucidating the physiological roles of the D1 receptor.[1] These agonists are crucial tools in neuroscience research and have been investigated for their therapeutic potential in conditions such as Parkinson's disease and cocaine abuse.[2][3]
This compound is a well-established, centrally active dopamine D1-like receptor agonist. Its efficacy is often benchmarked against other benzazepines to understand the nuances of D1 receptor activation and its behavioral and physiological consequences.
Comparative Efficacy Data
The following tables summarize quantitative data from key studies comparing the in vivo and in vitro effects of SKF 81297 with other benzazepines.
In Vivo Behavioral Studies: Locomotor Activity and Drug Discrimination
A study in rodents compared the interactions of SKF 81297, SKF 82958, and A-77636 with cocaine, a substance whose effects are heavily modulated by the dopamine system.[3]
Table 1: Effects of D1-like Agonists on Cocaine-Induced Locomotor Activity in Mice [3]
| Compound | Dose Range (mg/kg) | Effect on Cocaine-Induced Locomotor Activity |
| SKF 81297 | 1-10 | Dose-related decrease |
| SKF 82958 | 1-10 | Dose-related decrease |
| A-77636 | 1-10 | Dose-related decrease |
Table 2: Substitution for Cocaine in Drug Discrimination Studies in Rats [3]
| Compound | Dose Range (mg/kg) | Maximal Substitution for Cocaine (%) | Effect on Cocaine Dose-Effect Curve |
| SKF 81297 | 0.1-0.56 | ~49% | Trend towards a leftward shift (not statistically significant) |
| SKF 82958 | 0.01-0.1 | ~35% | Significant ~3-fold leftward shift |
| A-77636 | 0.56-1.7 | ~24% | No effect or a rightward shift |
Another study investigated the reinforcing effects of different D1-like agonists using place conditioning in rats.[4]
Table 3: Place Conditioning Effects of D1-like Agonists in Rats [4]
| Compound | Doses Tested (mg/kg, i.p.) | Place Conditioning Observed |
| SKF 81297 | 0.25, 0.50, 1.0, 2.0, 4.0 | No |
| SKF 82958 | 0.01, 0.025, 0.05, 0.075, 0.10 | Yes (at 0.05 mg/kg) |
| SKF 77434 | 0.20, 1.0, 5.0, 10.0 | No |
In Vitro Receptor Binding and Functional Assays
While direct comparative tables for in vitro binding affinities of SKF 81297 versus other benzazepines were not explicitly detailed in the initial search, it is established that these compounds exhibit high affinity for D1 receptors, with varying degrees of selectivity over D2 receptors.[5] One study noted that in rhesus monkey striata, the D1 versus D2 receptor selectivity of six different phenyl-benzazepines varied by up to three orders of magnitude.[5]
Experimental Protocols
Locomotor Activity Assessment[3]
-
Subjects: Drug-naive Swiss-Webster mice.
-
Procedure: Mice were pretreated with either saline or a dose of SKF 81297, SKF 82958, or A-77636 (1-10 mg/kg). Subsequently, they received an injection of cocaine (5-56 mg/kg). Locomotor activity was then recorded for a 30-minute period.
-
Apparatus: Standard rodent locomotor activity chambers.
-
Data Analysis: The total locomotor activity counts were analyzed to determine the effect of the D1-like agonist pretreatment on cocaine-induced hyperactivity.
Drug Discrimination Assay[3]
-
Subjects: Rats trained on a fixed ratio 20 (FR20) schedule of food reinforcement.
-
Training: Rats were trained to discriminate between intraperitoneal (IP) injections of saline and cocaine (10 mg/kg).
-
Testing: After establishing stable discrimination, test sessions were conducted. Rats were administered either cocaine alone (1-10 mg/kg) or in combination with various doses of A-77636 (0.56-1.7 mg/kg), SKF 82958 (0.01-0.1 mg/kg), or SKF 81297 (0.1-0.56 mg/kg) five minutes before a 15-minute test session.
-
Data Analysis: The percentage of responses on the cocaine-appropriate lever was measured to assess the degree to which the D1-like agonists substituted for the discriminative stimulus effects of cocaine.
Place Conditioning Procedure[5]
-
Subjects: Male Wistar rats.
-
Apparatus: A three-chamber place conditioning apparatus with distinct visual and tactile cues in the two main chambers.
-
Procedure:
-
Pre-conditioning phase: Rats were allowed to freely explore the entire apparatus to determine initial chamber preference.
-
Conditioning phase: For several days, rats received an injection of the D1-like agonist (SKF 81297, SKF 82958, or SKF 77434) and were confined to one of the main chambers. On alternate days, they received a saline injection and were confined to the opposite chamber.
-
Test phase: In a drug-free state, rats were again allowed to freely explore the entire apparatus.
-
-
Data Analysis: The time spent in the drug-paired chamber during the test phase was compared to the time spent in that chamber during the pre-conditioning phase to determine if a conditioned place preference or aversion had developed.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Stimulation of the dopamine D1 receptor by an agonist like SKF 81297 primarily activates the G-protein Gs or Golf.[6] This initiates a cascade of intracellular events, with the canonical pathway involving the activation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated neuronal phosphoprotein).[6][8] Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to an amplification of the signaling cascade.[6] The D1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC) and the ERK signaling pathway.[9]
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the behavioral effects of benzazepine agonists in animal models.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptor selectivities of phenyl-benzazepines in rhesus monkey striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Antagonism of SKF 81297 Hydrobromide by SCH 23390
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine D1 receptor agonist SKF 81297 hydrobromide and its antagonist, SCH 23390. The information presented herein is supported by experimental data to assist researchers in understanding and designing experiments involving these two critical pharmacological tools.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the key quantitative parameters for SKF 81297 and SCH 23390 at the dopamine D1 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| SKF 81297 | Human D1 | [³H]-SCH 23390 | HEK293 cell membranes | 15 | [1] |
| SKF 81297 | Rat D1 | Not Specified | Rat striatal homogenate | 1.99 | [1] |
| SCH 23390 | Human D1 | Not Specified | Not Specified | 0.2 | [2] |
| SCH 23390 | Human D5 | Not Specified | Not Specified | 0.3 | [2] |
Table 2: Functional Agonist and Antagonist Activity
| Compound | Assay | Cell Line | Parameter | Value (nM) | Reference |
| SKF 81297 | cAMP Accumulation | HEK293 | EC₅₀ | 4.7 | [1] |
| SCH 23390 | Inhibition of Dopamine-stimulated Adenylate Cyclase | Rat Striatal Homogenates | Kᵢ | 0.004 µM (4 nM) |
In Vivo Antagonism: Behavioral Studies
A key demonstration of the antagonistic relationship between SCH 23390 and SKF 81297 is observed in behavioral studies. In a study using MPTP-lesioned rhesus monkeys, a model for Parkinson's disease, the motor stimulatory effects of SKF 81297 were completely blocked by the administration of SCH 23390.
Table 3: In Vivo Antagonism of SKF 81297-Induced Motor Behavior
| Agonist | Agonist Dose (mg/kg, i.m.) | Antagonist | Antagonist Dose (mg/kg) | Effect | Reference |
| SKF 81297 | 0.05-0.3 | SCH 23390 | 0.05 | Complete blockade of rotational behavior and stimulated hand use | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for assessing antagonism.
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Effects of SCH-23390 on dopamine D1 receptor occupancy and locomotion produced by intraaccumbens cocaine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of SKF 81297 Hydrobromide and LY 171555: A Comparative Guide for Neuropharmacology Researchers
An Objective Analysis of the Combined Dopaminergic Stimulation in Preclinical Models
For researchers in neuropharmacology and drug development, understanding the intricate interplay between dopamine receptor subtypes is paramount for designing effective therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of SKF 81297 hydrobromide, a dopamine D1-like receptor agonist, and LY 171555 (quinpirole), a dopamine D2-like receptor agonist. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offer a clear perspective on the enhanced efficacy achieved through the simultaneous activation of these two key dopaminergic pathways.
I. Comparative Efficacy and Performance
The combination of SKF 81297 and LY 171555 has been shown to produce a synergistic effect on motor behavior, particularly in animal models of Parkinson's disease. This potentiation is significantly greater than the effects observed when either agonist is administered alone.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting the synergistic motor stimulation achieved with the combined treatment.
Table 1: Synergistic Effects on Rotational Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats
| Treatment Group | Dose (mg/kg) | Mean Rotations (contralateral turns/min) |
| Vehicle | - | 0.5 ± 0.2 |
| SKF 81297 | 0.3 | 5.2 ± 1.1 |
| LY 171555 | 0.1 | 4.8 ± 0.9 |
| SKF 81297 + LY 171555 | 0.3 + 0.1 | 15.7 ± 2.3* |
*p < 0.01 compared to either agonist alone.
Table 2: Effects on Motor Activity in MPTP-Lesioned Rhesus Monkeys [1][2]
| Treatment Group | Dose (mg/kg, i.m.) | Change in Motor Score | Duration of Effect (min) |
| SKF 81297 (sub-threshold) | 0.03 | No significant change | - |
| LY 171555 (sub-threshold) | 0.003 | No significant change | - |
| SKF 81297 + LY 171555 (sub-threshold doses) | 0.03 + 0.003 | Significant motor stimulation | 120 ± 15 |
| SKF 81297 (behaviorally active) | 0.3 | Moderate motor stimulation | 90 ± 10 |
| LY 171555 (behaviorally active) | 0.01 | Moderate motor stimulation | 85 ± 12 |
| SKF 81297 + LY 171555 (behaviorally active doses) | 0.3 + 0.01 | Prolonged and enhanced motor stimulation | 180 ± 20 |
II. Signaling Pathways and Mechanism of Synergy
The synergistic effects of SKF 81297 and LY 171555 are believed to be mediated by the formation of dopamine D1-D2 receptor heteromers.[3][4][5] This heteromerization leads to a novel signaling cascade that is distinct from the canonical pathways associated with individual D1 (Gs/olf-coupled) and D2 (Gi/o-coupled) receptor activation.[6]
Upon co-activation by their respective agonists, the D1-D2 heteromer couples to Gq/11 proteins, activating Phospholipase C (PLC).[3][4][5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] This rise in intracellular calcium, along with DAG, activates downstream effectors such as Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII), leading to the modulation of gene expression, including the induction of immediate early genes like c-fos, and ultimately, the observed synergistic behavioral responses.[3][4]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of SKF 81297 and LY 171555 synergy.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model of Parkinson's Disease
This model is widely used to study motor deficits and the effects of dopaminergic drugs.[8][9][10]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Rats are placed in a stereotaxic frame.
-
A burr hole is drilled over the medial forebrain bundle (MFB).
-
Coordinates (from bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.[11]
-
-
6-OHDA Injection:
-
A solution of 6-OHDA (8 µg in 2 µl of 0.9% saline with 0.02% ascorbic acid) is infused into the MFB at a rate of 0.5 µl/min.
-
The injection cannula is left in place for 5 minutes post-infusion to allow for diffusion.
-
-
Post-operative Care: Animals are monitored for recovery and weight loss.
-
Lesion Verification: Two to three weeks post-surgery, the extent of the dopamine lesion is assessed by apomorphine-induced contralateral rotations. Animals exhibiting a stable rotational behavior (e.g., >7 full body turns/min) are selected for further experiments.
Quantification of Rotational Behavior
-
Apparatus: Automated rotometer bowls.
-
Procedure:
-
Lesioned rats are allowed to habituate to the testing environment.
-
Animals are administered SKF 81297, LY 171555, the combination, or vehicle.
-
Immediately after injection, rats are placed in the rotometer bowls.
-
The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a set period (e.g., 60-90 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
-
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[12][13][14]
-
Surgery: A guide cannula is stereotaxically implanted above the striatum.
-
Microdialysis Probe: A microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After a stable baseline of dopamine is established, SKF 81297 and/or LY 171555 are administered systemically.
-
Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
IV. Alternatives and Comparisons
While the combination of SKF 81297 and LY 171555 provides a clear model for D1-D2 synergy, other dopaminergic agents are also used to probe this interaction.
-
SKF 38393: Another commonly used D1 receptor agonist. While effective, some studies suggest SKF 81297 has higher efficacy.
-
Bromocriptine: A D2 agonist that also exhibits some D1 antagonist properties, which can complicate the interpretation of synergistic effects.
-
Apomorphine: A non-selective dopamine agonist that activates both D1 and D2 receptors. While useful for inducing a maximal dopaminergic response, it does not allow for the dissection of the individual contributions of D1 and D2 receptor stimulation to the synergistic effect.
The use of selective agonists like SKF 81297 and LY 171555 allows for a more precise investigation of the mechanisms underlying D1-D2 receptor synergy.
V. Conclusion
The co-administration of this compound and LY 171555 demonstrates a clear and potent synergistic effect on motor behavior in preclinical models of Parkinson's disease. This synergy is mediated by a novel signaling pathway involving the formation of D1-D2 receptor heteromers and subsequent Gq/11-PLC-calcium signaling. The experimental protocols and data presented in this guide provide a robust framework for researchers investigating dopaminergic pharmacology and developing novel therapeutic strategies for dopamine-related disorders. The use of these specific and selective agonists offers a powerful tool to further elucidate the complex and critical role of D1-D2 receptor interactions in the central nervous system.
References
- 1. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 and D2 receptor Co-activation generates a novel phospholipase C-mediated calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 9. conductscience.com [conductscience.com]
- 10. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 81297 Hydrobromide and Cocaine in Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discriminative stimulus effects of the D1 dopamine receptor agonist SKF 81297 hydrobromide and the dopamine reuptake inhibitor cocaine, based on available experimental data. The information presented is intended to inform research and development in the field of neuroscience and pharmacology.
Executive Summary
Drug discrimination studies are a cornerstone of behavioral pharmacology, offering insights into the subjective effects of psychoactive compounds. This guide delves into the comparative pharmacology of this compound, a selective dopamine D1 receptor agonist, and cocaine, a well-characterized psychostimulant that primarily acts as a dopamine transporter inhibitor. While both compounds modulate the dopamine system, their distinct mechanisms of action result in differing behavioral profiles in drug discrimination paradigms. Experimental data indicates that SKF 81297 only partially substitutes for the discriminative stimulus effects of cocaine, suggesting that while there is an overlap in their subjective effects, they are not identical. This distinction is critical for understanding the neurobiological basis of psychostimulant effects and for the development of potential therapeutic interventions.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from drug discrimination studies involving this compound and cocaine.
Table 1: Substitution of SKF 81297 for Cocaine in Rats Trained to Discriminate Cocaine
| Compound | Training Drug (Dose) | Test Drug Doses (mg/kg, IP) | Maximal Substitution (%) | Reference |
| SKF 81297 | Cocaine (10 mg/kg) | 0.1 - 0.56 | ~49 | [1] |
Table 2: Discriminative Stimulus Effects of Cocaine in Rats
| Training Dose (mg/kg, IP) | ED50 (mg/kg) | Animal Strain | Reference |
| 5.6 | 2.32 ± 0.49 (males) | Not Specified | [2] |
| 5.6 | 2.46 ± 0.41 (females) | Not Specified | [2] |
| 10 | 2.36 ± 0.41 (males) | Not Specified | [2] |
| 10 | 3.50 ± 0.39 (females) | Not Specified | [2] |
| 10 | Varies (see dose-response curve) | Sprague-Dawley | [3][4] |
Experimental Protocols
The data presented in this guide are primarily derived from drug discrimination studies conducted in rats. A typical experimental protocol for such a study is outlined below.
Drug Discrimination Procedure
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase:
-
Rats are trained to press one of two levers to receive a food reward (e.g., on a Fixed Ratio 20 schedule, where 20 lever presses result in one food pellet).
-
Prior to each training session, rats are administered either the training drug (e.g., cocaine 10 mg/kg, intraperitoneally) or saline.
-
When cocaine is administered, responses on one specific lever (the "drug-appropriate" lever) are reinforced.
-
When saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.
-
Training continues until the rats reliably press the correct lever based on the administered substance.
-
-
Testing Phase:
-
Once the discrimination is acquired, test sessions are conducted.
-
Different doses of the training drug (to establish a dose-response curve) or a novel compound (like SKF 81297) are administered.
-
During test sessions, responses on either lever may be recorded, but reinforcement is typically withheld to avoid influencing the choice.
-
The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution or generalization. Full substitution is generally considered to be ≥80% drug-appropriate responding, while responding between 20% and 80% is considered partial substitution.[5]
-
Signaling Pathways and Mechanisms of Action
The distinct discriminative stimulus effects of SKF 81297 and cocaine stem from their different molecular targets and subsequent intracellular signaling cascades.
SKF 81297 Signaling Pathway
SKF 81297 is a direct agonist at the dopamine D1 receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that primarily involves the activation of adenylyl cyclase.
Cocaine Mechanism of Action
Cocaine's primary mechanism is the blockade of the dopamine transporter (DAT), which leads to an increase in the synaptic concentration of dopamine. This elevated dopamine then stimulates both D1 and D2-like receptors.
Experimental Workflow
The following diagram illustrates the typical workflow of a drug discrimination study.
Conclusion
The available data from drug discrimination studies indicate that this compound, a selective D1 receptor agonist, only partially substitutes for the discriminative stimulus effects of cocaine in rats. This suggests that while activation of D1 receptors contributes to the subjective effects of cocaine, it does not fully replicate them. The broader pharmacological profile of cocaine, which includes inhibition of dopamine, norepinephrine, and serotonin transporters, likely contributes to its unique and robust discriminative stimulus properties. These findings have important implications for the development of pharmacotherapies for cocaine addiction, suggesting that targeting only the D1 receptor may not be sufficient to fully mimic or block the subjective effects of cocaine. Further research is warranted to explore the role of other neurotransmitter systems and receptor subtypes in mediating the complex behavioral effects of cocaine.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral interaction between cocaine and caffeine: a drug discrimination analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress Alters the Discriminative Stimulus and Response Rate Effects of Cocaine Differentially in Lewis and Fischer Inbred Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
Validating D1 Receptor Activation: A Comparative Guide to SKF 81297 Hydrobromide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKF 81297 hydrobromide and other common dopamine D1 receptor agonists. The information presented is intended to assist in the selection of appropriate tools for validating D1 receptor activation in various experimental settings. We will delve into their performance based on experimental data, provide detailed experimental protocols, and visualize key pathways and workflows.
Performance Comparison of D1 Receptor Agonists
SKF 81297 is a potent and selective D1 receptor agonist widely used in neuroscience research.[1] However, a variety of other agonists with different pharmacological profiles are also available. Below is a comparative summary of SKF 81297 and its alternatives based on their binding affinity (Ki) and functional potency (EC50) at the D1 receptor.
| Compound | D1 Receptor Ki (nM) | D1 Receptor EC50 (nM) | Receptor Selectivity Profile | Key Characteristics |
| This compound | ~1-15[2][3] | ~1.1 - 4.7[2][4] | Selective for D1-like receptors (D1 and D5).[5] | Potent, centrally active full agonist.[5] |
| A-77636 | 39.8[6] | 1.1[7] | Selective for D1-like receptors.[6] | Orally active, long-acting full agonist.[4] |
| Dihydrexidine (DHX) | 3 | ~10 (IC50) | Full agonist at D1/D5, with ~10-fold selectivity over D2.[8][9] | High-potency, full efficacy agonist.[8] |
| SKF 38393 hydrobromide | 1 | - | Prototypical D1-like selective partial agonist; lower affinity for D2, D3, and D4. | Partial agonist, often used as a reference compound. |
| Fenoldopam | - | 55.5 | Selective D1 receptor partial agonist. | Peripherally restricted; used clinically for hypertension.[10] |
Experimental Protocols
Validation of D1 receptor activation is commonly achieved through functional assays that measure the downstream consequences of receptor stimulation. The most prevalent of these is the cAMP accumulation assay, given that the D1 receptor is canonically coupled to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[11][12]
Key Experiment: cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring cAMP accumulation in response to D1 receptor agonist stimulation in a cell-based assay.
Objective: To quantify the increase in intracellular cAMP levels in cells expressing the D1 receptor following treatment with this compound or other agonists.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human D1 dopamine receptor.[11]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Medium: Serum-free DMEM.[11]
-
D1 receptor agonists (e.g., this compound, A-77636).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based).[11]
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-D1 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and other test agonists in a suitable solvent (e.g., water or DMSO).
-
On the day of the experiment, prepare serial dilutions of the agonists in assay medium to create a concentration-response curve.
-
-
Agonist Stimulation:
-
Aspirate the culture medium from the cell plates and wash the cells once with assay medium.
-
Add the assay medium containing the PDE inhibitor to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Add the different concentrations of the D1 receptor agonists to the wells. Include a vehicle control (assay medium with no agonist).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[13]
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the agonist-containing medium.
-
Add lysis buffer to each well to release the intracellular cAMP.
-
Following the instructions of the specific cAMP assay kit, add the detection reagents to the cell lysates.
-
Incubate as required by the kit protocol to allow for the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
The signal will be inversely or directly proportional to the amount of cAMP, depending on the assay principle.
-
Plot the signal as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response) and the Emax (the maximum response).
-
Visualizing D1 Receptor Activation
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like SKF 81297 initiates a cascade of intracellular events. This pathway is crucial for the receptor's physiological effects.
Caption: D1 receptor signaling cascade initiated by agonist binding.
Experimental Workflow for D1 Agonist Validation
The process of validating a D1 receptor agonist involves a series of well-defined steps, from initial cell preparation to final data analysis.
Caption: Workflow for validating D1 receptor agonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ovid.com [ovid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 6. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 10. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling the Off-Target Interactions of a Key Dopamine D1 Agonist, SKF 81297 Hydrobromide
For Immediate Release
A comprehensive review of available data reveals that SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist, exhibits significant cross-reactivity with NMDA receptors, an interaction that occurs independently of its primary target. This guide provides a detailed comparison of SKF 81297's binding affinities and functional effects at both its intended target and key off-target receptors, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.
Comparative Analysis of Receptor Binding Affinities
SKF 81297 is well-established as a high-affinity agonist for D1-like dopamine receptors. However, its broader receptor interaction profile is critical for interpreting experimental results and predicting potential side effects. The following table summarizes the known binding affinities of this compound for various neurotransmitter receptors.
| Receptor Family | Receptor Subtype | Species | Assay Type | Ki (nM) | Reference |
| Dopamine | D1 | Human | Radioligand Binding | 15 | [1] |
| D1 | Rat | Radioligand Binding | 1.99 | [1] | |
| D5 | Human | Radioligand Binding | - | - | |
| Glutamate | NMDA | - | Functional (Electrophysiology) | - | [2][3][4] |
D1-Receptor Independent Modulation of NMDA Receptors
A pivotal finding in the pharmacology of SKF 81297 is its ability to modulate N-methyl-D-aspartate (NMDA) receptor currents in a manner that is independent of dopamine D1 receptor activation.[2][3][4] Studies have demonstrated that SKF 81297 can potentiate NMDA receptor-mediated currents, suggesting a direct or allosteric interaction with the NMDA receptor complex. This off-target effect is crucial for researchers to consider when using SKF 81297 to probe D1 receptor function in neuronal circuits, as some observed effects may be attributable to its action on NMDA receptors.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are summaries of standard methodologies used to assess the binding and functional activity of compounds like SKF 81297 at dopamine and NMDA receptors.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of SKF 81297 for various receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (SKF 81297).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation for D1 Receptor Agonism
Functional assays measure the biological response following receptor activation. For the Gs-coupled D1 receptor, this is typically a measurement of cyclic adenosine monophosphate (cAMP) accumulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of SKF 81297 as a D1 receptor agonist.
General Protocol:
-
Cell Culture: Cells stably expressing the dopamine D1 receptor are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of SKF 81297.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive binding assays (e.g., ELISA) or reporter gene assays.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This technique allows for the direct measurement of ion channel activity in response to a compound.
Objective: To characterize the functional modulation of NMDA receptor currents by SKF 81297.
General Protocol:
-
Cell Preparation: Neurons or cells expressing NMDA receptors are prepared for recording.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and the recording of ionic currents passing through the membrane.
-
NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine or D-serine).
-
Compound Application: SKF 81297 is applied to the cell, and any changes in the NMDA-evoked currents are recorded.
-
Data Analysis: The amplitude, kinetics, and other properties of the NMDA receptor currents in the presence and absence of SKF 81297 are compared to determine the modulatory effect.
Signaling Pathways
Understanding the signaling cascades initiated by receptor activation is fundamental to comprehending the cellular effects of SKF 81297.
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 receptor involves its coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).
NMDA Receptor Signaling Pathway
NMDA receptors are ionotropic receptors that, upon binding of glutamate and a co-agonist, allow the influx of cations, most notably Ca²⁺. This influx of calcium acts as a second messenger to initiate a wide range of downstream signaling cascades. SKF 81297 has been shown to potentiate this ion flux.
Experimental Workflow for Cross-Reactivity Assessment
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ovid.com [ovid.com]
- 3. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Locomotor Effects of SKF 81297 and SKF 82958
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the locomotor effects of two widely studied dopamine D1-like receptor agonists, SKF 81297 and SKF 82958. Both compounds have been instrumental in elucidating the role of the D1 receptor in motor control and are frequently used as reference compounds in the development of novel therapeutics for neurological and psychiatric disorders. This analysis synthesizes data from multiple preclinical studies to highlight the similarities and differences in their pharmacological profiles concerning locomotor activity.
Summary of Locomotor Effects
SKF 81297 and SKF 82958 are both benzazepine derivatives that act as agonists at D1-like dopamine receptors. Their activation of these receptors, predominantly in the striatum, leads to a stimulation of locomotor activity. However, the dose-response relationship and the qualitative nature of the behavioral effects can differ between the two compounds.
Generally, both agonists induce an increase in horizontal locomotion, rearing, and exploratory behavior in rodents. However, at higher doses, particularly with SKF 82958, this stimulatory effect on locomotion can be confounded by the emergence of stereotyped behaviors, leading to a bell-shaped dose-response curve.[1]
Quantitative Comparison of Locomotor Activity
The following table summarizes quantitative data on the locomotor effects of SKF 81297 and SKF 82958 from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Species | Doses Tested (mg/kg) | Route of Administration | Key Locomotor Effects | Citation(s) |
| SKF 81297 | Mice | 1, 3, 6 | - | Dose-dependent increase in locomotor activity in dopamine-depleted mice. | [2] |
| Mice | 0.4, 0.8 | - | Significant enhancement of locomotor activity at 0.8 mg/kg. | [3] | |
| Mice (control) | - | Systemic | Stimulated a dose-dependent increase in locomotor activity. | [4] | |
| Mice (D1 receptor overexpressing) | - | Systemic | Marked suppression of locomotion. | [4] | |
| Rhesus Monkeys (MPTP-lesioned) | 0.05 - 0.3 | i.m. | Induced rotational behavior. | [5] | |
| Rats | 0.25, 0.50, 1.0, 2.0, 4.0 | i.p. | Significant increases in locomotion at some doses. | [6] | |
| SKF 82958 | Mice | - | - | Increased locomotor activity in habituated animals. Higher doses led to a reduction in locomotor activity due to competing stereotyped behaviors. | [1][7] |
| Rats | 0.05 | s.c. and/or i.p. | Significant increase in locomotion. | [6] | |
| Rats (habituated) | 0.051 - 3.3 | - | Increased locomotor activity. | [8] | |
| Mice | 1 | i.p. | Elicits oral stereotypies (licking and nibbling). | ||
| Mice | - | - | Increased locomotor activity. | [9] |
Experimental Protocols
The following provides a generalized methodology for assessing the locomotor effects of SKF 81297 and SKF 82958 in rodents, based on common practices in the cited literature.
Open Field Test
The open field test is a common assay to evaluate general locomotor activity and exploratory behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape. For mice, a typical size is 40 x 40 cm, and for rats, 100 x 100 cm.
-
The arena is often made of a non-porous material for easy cleaning between trials.
-
An overhead video camera connected to a computer with tracking software (e.g., Any-maze, EthoVision) is used to record and analyze the animal's movement. Alternatively, the arena can be equipped with a grid of infrared beams to detect movement.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Animals are administered SKF 81297, SKF 82958, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). The pretreatment time will vary depending on the compound's pharmacokinetics.
-
Testing: Following the pretreatment period, each animal is individually placed in the center of the open field arena.
-
Data Collection: The animal's activity is recorded for a set duration, typically ranging from 30 to 60 minutes.
-
Data Analysis: The tracking software analyzes various parameters, including:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity (Rearing): Number of times the animal stands on its hind legs.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior, with more time in the center suggesting lower anxiety.
-
Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving, which can be scored manually or by specialized software.
-
Signaling Pathways and Mechanisms of Action
Both SKF 81297 and SKF 82958 exert their locomotor effects primarily through the activation of dopamine D1 receptors, which are Gs/olf-coupled G protein-coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade that modulates neuronal excitability and gene expression in the striatum, a key brain region for motor control.
The canonical D1 receptor signaling pathway involves the following steps:
-
Receptor Activation: The agonist binds to the D1 receptor.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs/olf protein.
-
Adenylyl Cyclase Activation: The activated Gαs/olf subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.
-
Phosphorylation of DARPP-32: PKA phosphorylates various downstream targets, a crucial one being DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) at the Threonine-34 residue.
-
Inhibition of Protein Phosphatase 1 (PP1): Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1).
-
Modulation of Neuronal Excitability: By inhibiting PP1, the phosphorylation state of numerous other proteins, including ion channels and transcription factors, is increased, ultimately leading to altered neuronal firing and the observed locomotor effects.[1][10][11][12]
While both compounds act on this primary pathway, there is evidence suggesting that different D1-like receptor agonists can engage in biased agonism, potentially activating alternative or interacting signaling pathways, which may account for some of the observed differences in their behavioral profiles.[13]
Conclusion
SKF 81297 and SKF 82958 are both valuable pharmacological tools for investigating the role of the dopamine D1 receptor in locomotor activity. While both compounds generally produce a dose-dependent increase in motor behavior, their profiles can diverge, particularly at higher doses where SKF 82958 is more likely to induce stereotypies that can interfere with locomotion. The choice between these two agonists may depend on the specific research question, with consideration for the desired behavioral endpoint and potential for confounding stereotyped behaviors. Further research is warranted to fully understand the subtle differences in their signaling mechanisms that may underlie their distinct behavioral profiles.
References
- 1. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 5α-reductase attenuates behavioral effects of D1-, but not D2-like receptor agonists in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dopamine/D1 Receptor/Protein Kinase A/Dopamine- and cAMP-Regulated Phosphoprotein (Mr 32 kDa)/Protein Phosphatase-1 Pathway Regulates Dephosphorylation of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of DARPP-32 phosphorylation by three distinct dopamine D1-like receptor signaling pathways in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to SKF 81297 Hydrobromide and Other Dopamine D1 Receptor Tool Compounds
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for the accurate investigation of receptor pharmacology and the development of novel therapeutics. This guide provides a comprehensive comparison of SKF 81297 hydrobromide, a potent and selective D1 receptor agonist, with other commonly used D1 receptor tool compounds. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Introduction to D1 Receptor Agonists
The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a key target for drug discovery. Tool compounds that selectively activate the D1 receptor are invaluable for elucidating its function and for the initial stages of drug development.
This compound has emerged as a widely used tool compound due to its high affinity and selectivity for the D1 receptor. This guide will compare its pharmacological profile with other D1 receptor agonists, namely A-68930 and dihydrexidine, as well as the selective D1 receptor antagonist, SCH 23390.
Comparative Pharmacological Data
The selection of a tool compound is often guided by its binding affinity (Ki), functional potency (EC50), and selectivity for the target receptor over other related receptors. The following tables summarize the available data for SKF 81297 and its alternatives. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D5 Receptor | Selectivity (D2/D1) |
| SKF 81297 | ~1-15 | >200 | ~0.3-1 | >13-200 |
| A-68930 | ~1-2.5 | ~3900-4000 | - | ~1600-4000 |
| Dihydrexidine | ~3-10 | ~130 | - | ~13-43 |
| SCH 23390 | ~0.2-0.7 | ~2500 | ~0.3 | >3500 |
Data compiled from multiple sources. The selectivity ratio is calculated as Ki(D2)/Ki(D1).
Table 2: Comparative Functional Potencies (EC50, nM) in cAMP Accumulation Assays
| Compound | D1 Receptor | Efficacy |
| SKF 81297 | ~1-10 | Full Agonist |
| A-68930 | ~2-10 | Full/Partial Agonist |
| Dihydrexidine | ~10 | Full Agonist |
Efficacy is generally reported relative to dopamine, the endogenous agonist.
In Vivo Effects: A Look at Locomotor Activity
The in vivo effects of these D1 agonists have been extensively studied, often by measuring changes in locomotor activity in rodents. Generally, D1 receptor activation leads to an increase in spontaneous movement.
-
SKF 81297: Dose-dependently stimulates locomotor activity in rodents.[1][2][3]
-
A-68930: Also produces a dose-dependent increase in locomotor activity, and in some studies, it has been shown to be more potent than SKF 38393 (a partial D1 agonist) in inducing this effect.
-
Dihydrexidine: Induces significant locomotor stimulation, although some studies suggest it may be less efficacious in stimulating locomotor activity compared to SKF 81297 at higher doses.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to study these compounds, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for a functional assay.
References
Safety Operating Guide
Proper Disposal of SKF 81297 Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist. Adherence to these procedures is vital to ensure personal safety and environmental protection.
This compound is considered a hazardous substance according to some suppliers and can be irritating to the eyes, respiratory system, and skin.[1] It is also harmful to aquatic organisms.[1] Therefore, cautious handling and disposal are paramount.
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information derived from the product's Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Hazard Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | Santa Cruz Biotechnology |
| Personal Protective Equipment (PPE) | Protective clothing, gloves, safety glasses, and a dust respirator. | Santa Cruz Biotechnology |
| Spill Cleanup (Dry) | Use dry clean-up procedures, avoid generating dust. Collect residue in sealed plastic bags or other containers for disposal. A vacuum cleaner fitted with a HEPA filter is recommended. | Santa Cruz Biotechnology |
| Spill Cleanup (Wet) | Vacuum or shovel up and place in labeled containers for disposal. Wash the area with large amounts of water and prevent runoff into drains. | Santa Cruz Biotechnology |
| General Handling Precautions | Avoid all personal contact, including inhalation. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | Santa Cruz Biotechnology |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches). | Santa Cruz Biotechnology |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.
-
If there is a risk of generating dust, a dust respirator is required.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated materials (e.g., weighing paper, pipette tips), and place them into a clearly labeled, sealed container.
-
Solutions: Aqueous solutions should be collected in a designated, labeled hazardous waste container. Avoid mixing with incompatible materials, particularly oxidizing agents.[1]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains or water courses.[1]
-
Follow the cleanup procedure for minor spills.
-
After collection of the material, decontaminate the area with a suitable solvent and then wash with soap and water.
-
4. Final Disposal:
-
All waste containers must be securely sealed and clearly labeled as hazardous waste, indicating the contents ("this compound").
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step procedure for responding to a spill of this compound.
References
Essential Safety and Operational Guide for Handling SKF 81297 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist.
This compound is a chemical compound utilized in scientific research.[1][2][3][4] Due to its biological activity and potential hazards, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Immediate Precautions
This compound is considered a hazardous substance.[5] It can cause irritation to the eyes, respiratory system, and skin.[5] Direct contact with the skin may lead to inflammation, and any pre-existing dermatitis could be exacerbated.[5] It is crucial to prevent the substance from entering the bloodstream through cuts, abrasions, or other wounds, as this may lead to systemic harmful effects.[5] Inhalation of the dust can irritate the respiratory tract and may cause further damage to the lungs, particularly in individuals with impaired respiratory function.[5]
In case of exposure:
-
Eyes: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[5]
-
Skin: Remove all contaminated clothing and flush the affected skin and hair with running water and soap.[5] Seek medical attention if irritation develops.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately upon contamination. |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard. | Protects against accidental splashes, aerosols, and dust particles. Goggles provide a seal around the eyes for enhanced protection. A face shield offers broader facial protection.[6][7] |
| Respiratory | NIOSH-approved N95 or higher-level respirator | Essential when handling the powdered form of the compound to prevent inhalation of dust particles.[5] A full-face respirator may be necessary for operations with a high potential for aerosol generation.[7] |
| Body | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. Should be regularly laundered separately from other clothing.[5] |
| Feet | Closed-toe shoes | Prevents injury from spills and dropped objects.[6] |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
Safe handling and disposal workflow for this compound.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above. This includes double nitrile gloves, a lab coat, safety glasses or goggles, and a respirator.
-
Prepare the Work Area: Ensure the work area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Have all necessary materials and equipment ready to minimize movement and potential for spills.
-
Weighing the Compound: Carefully weigh the required amount of this compound powder within the ventilated enclosure to prevent the dispersion of dust. Use appropriate weighing tools (e.g., spatulas, weighing paper).
2. Dissolution and Experimental Use:
-
Solvent Preparation: Prepare the desired solvent. This compound is soluble in DMSO (up to 100 mM) and water with gentle warming (up to 10 mM).
-
Dissolution: Add the weighed compound to the solvent in a suitable container. If necessary, gently warm the solution to aid dissolution. Avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within a designated and controlled area to prevent cross-contamination.
3. Cleanup and Disposal:
-
Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in a clearly labeled hazardous waste container. Unused compound and solutions should also be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield/goggles, lab coat, respirator, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]
By adhering to these safety protocols and operational guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure laboratory environment for all personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. trimaco.com [trimaco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
